Product packaging for Luteolin 7-sulfate(Cat. No.:CAS No. 56857-57-9)

Luteolin 7-sulfate

Cat. No.: B3053893
CAS No.: 56857-57-9
M. Wt: 366.3 g/mol
InChI Key: NTLSJCCPWSJISD-UHFFFAOYSA-N
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Description

Luteolin 7-sulfate is a member of flavones.
This compound has been reported in Fuchsia procumbens, Bixa orellana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O9S B3053893 Luteolin 7-sulfate CAS No. 56857-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O9S/c16-9-2-1-7(3-10(9)17)13-6-12(19)15-11(18)4-8(5-14(15)23-13)24-25(20,21)22/h1-6,16-18H,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLSJCCPWSJISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315982
Record name Luteolin 7-sulfate
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URL https://comptox.epa.gov/dashboard/DTXSID701315982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56857-57-9
Record name Luteolin 7-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56857-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolin 7-sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luteolin 7-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038472
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Luteolin 7-Sulfate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-sulfate, a sulfated flavonoid found in various marine and terrestrial plants, has garnered significant scientific interest due to its distinct biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. A key focus is its well-documented role in the attenuation of melanin synthesis through the modulation of the cAMP-responsive element-binding protein (CREB), microphthalmia-associated transcription factor (MITF), and tyrosinase (TYR) signaling cascade. This document consolidates key data into structured tables, details relevant experimental methodologies, and presents a visual representation of its primary signaling pathway, offering a valuable resource for researchers in pharmacology, dermatology, and drug discovery.

Chemical Structure and Identification

This compound is a flavonoid, specifically a flavone, which is a class of compounds characterized by a specific three-ring structure. The addition of a sulfate group at the 7-position of the luteolin backbone significantly influences its solubility and bioavailability.

IdentifierValue
IUPAC Name [2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl] hydrogen sulfate[1]
SMILES String C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O)O[1][2]
InChI Key NTLSJCCPWSJISD-UHFFFAOYSA-N[1]
CAS Number 56857-57-9[1][3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

PropertyValue
Molecular Formula C₁₅H₁₀O₉S[1][3]
Molecular Weight 366.3 g/mol [1][3]
Appearance Typically a yellow crystalline solid[4]
Solubility Soluble in DMSO.[5] Soluble in water and organic solvents.[4]
Storage Store at -20°C. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Biological Activity: Attenuation of Melanin Synthesis

The most extensively studied biological activity of this compound is its ability to inhibit melanogenesis.[5][6][7][8][9] This effect is primarily achieved through the downregulation of tyrosinase (TYR), the rate-limiting enzyme in melanin production.[6][10] The mechanism of action involves the modulation of the CREB-MITF signaling pathway.[5][6][7][8][9]

This compound has been shown to attenuate the phosphorylation of the cAMP-responsive element-binding protein (CREB).[6][8] This, in turn, leads to a decrease in the expression of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and function.[6][8][10] The reduction in MITF levels subsequently suppresses the transcription of the tyrosinase gene (TYR), resulting in decreased tyrosinase protein levels and activity, and ultimately, a reduction in melanin synthesis.[6][10]

Studies have demonstrated that this compound is effective in reducing melanin production in both murine melanoma B16-F10 cells and primary human epidermal melanocytes (HEMs).[6][8] Notably, it exhibits lower cytotoxicity compared to its parent compound, luteolin.[11]

Experimental Protocols

The following are summaries of key experimental methodologies used to investigate the biological effects of this compound.

Cell Culture
  • Cell Lines: B16-F10 murine melanoma cells and primary human epidermal melanocytes (HEMs) are commonly used.[8]

  • Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.[9]

Cell Viability Assay
  • Purpose: To determine the non-toxic concentration range of this compound.

  • Methodology:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with varying concentrations of this compound for a specified period (e.g., 48 hours).[1][3][5][6]

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Melanin Content Assay
  • Purpose: To quantify the effect of this compound on melanin production.

  • Methodology:

    • Cells are treated with a non-toxic concentration of this compound and a stimulant of melanogenesis (e.g., α-melanocyte-stimulating hormone or forskolin).[1][3][5][6]

    • After the treatment period, cells are lysed.

    • The melanin content in the cell lysates is measured spectrophotometrically at a wavelength of approximately 475 nm.[9]

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)
  • Purpose: To measure the mRNA expression levels of genes involved in melanogenesis, such as TYR and MITF.

  • Methodology:

    • Cells are treated with this compound and a stimulant.

    • Total RNA is extracted from the cells.

    • cDNA is synthesized from the RNA template.

    • qRT-PCR is performed using specific primers for the target genes (TYR, MITF) and a reference gene (e.g., GAPDH) for normalization.[1][2]

Western Blot Analysis
  • Purpose: To determine the protein levels of key signaling molecules, such as MITF, total CREB, and phosphorylated CREB (p-CREB).

  • Methodology:

    • Cells are treated as described for the other assays.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the target proteins (MITF, p-CREB, total CREB) and a loading control (e.g., β-actin).

    • The membrane is then incubated with a secondary antibody, and the protein bands are visualized and quantified.[5][7]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its investigation.

Luteolin7Sulfate_Signaling_Pathway Stimulant Stimulant (e.g., α-MSH, Forskolin) CREB CREB Stimulant->CREB Activates Luteolin7Sulfate This compound pCREB p-CREB (Phosphorylated) Luteolin7Sulfate->pCREB Inhibits CREB->pCREB Phosphorylation MITF_Gene MITF Gene Transcription pCREB->MITF_Gene MITF_Protein MITF Protein MITF_Gene->MITF_Protein TYR_Gene TYR Gene Transcription MITF_Protein->TYR_Gene TYR_Protein Tyrosinase Protein TYR_Gene->TYR_Protein Melanin Melanin Synthesis TYR_Protein->Melanin

Caption: Signaling pathway of this compound in inhibiting melanin synthesis.

Experimental_Workflow Cell_Culture Cell Culture (B16-F10 or HEMs) Treatment Treatment with This compound +/- Stimulant Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction qRT_PCR qRT-PCR (MITF, TYR mRNA) RNA_Extraction->qRT_PCR Western_Blot Western Blot (MITF, p-CREB) Protein_Extraction->Western_Blot

Caption: General experimental workflow for investigating this compound's effects.

References

A Technical Guide to Luteolin 7-Sulfate: Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luteolin 7-sulfate, a sulfated flavonoid, has emerged as a compound of significant interest due to its distinct biological activities, particularly its potent anti-melanogenic properties. Unlike its more common parent compound, luteolin, this compound exhibits a favorable profile of lower cytotoxicity while maintaining strong enzymatic inhibition. This document provides a comprehensive technical overview of the discovery, natural sources, detailed isolation and purification protocols, and the molecular mechanisms of action of this compound. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for research and development applications.

Discovery and Natural Sources

This compound is a relatively uncommon flavonoid derivative. It was notably isolated and identified from the marine plant Phyllospadix iwatensis Makino during screenings for novel tyrosinase inhibitors[1][2][3]. The active constituents from a butanol fraction of the plant's extract were identified as this compound and hispidulin 7-sulfate[1][2].

While P. iwatensis is a primary source, this compound has also been identified in other marine and terrestrial plants, including:

  • Zostera marina L. (Eelgrass)[4]

  • Eclipta prostrata L.[5]

  • Fuchsia procumbens[6]

  • Bixa orellana[6]

Its presence in these varied species suggests a potential ecological role and a broader opportunity for sourcing and investigation.

Isolation and Purification Protocols

The isolation of this compound from natural sources involves a multi-step process of extraction and chromatographic purification. The following protocols are based on methodologies described in the literature for its isolation from Phyllospadix iwatensis[1][2][3][7].

General Experimental Workflow

The overall process involves solvent extraction from the dried plant material, followed by fractionation and a series of column chromatography steps to isolate the compound of interest.

G A Dried Plant Material (e.g., Phyllospadix iwatensis) B Extraction with 80% Ethanol A->B Maceration at RT C Evaporation to Dryness B->C Reduced Pressure D Butanol Fractionation C->D Solvent Partitioning E Sephadex LH-20 Column (Methanol Elution) D->E Chromatography F Cation-Exchange Resin Column (H+ form, Water Elution) E->F Ion Exchange G Concentration to Dryness F->G Reduced Pressure H Purified this compound G->H G cluster_0 cluster_1 cluster_2 cluster_3 Forskolin Forskolin AC Adenylate Cyclase Forskolin->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB MITF MITF Gene pCREB->MITF promotes transcription MITF_p MITF Protein MITF->MITF_p TYR Tyrosinase Gene MITF_p->TYR promotes transcription TYR_p Tyrosinase Protein TYR->TYR_p Melanin Melanin TYR_p->Melanin synthesizes L7S This compound L7S->CREB inhibits phosphorylation

References

Luteolin 7-Sulfate: A Comprehensive Technical Guide on Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin, a ubiquitous flavonoid found in a variety of plants, is subject to extensive metabolism in vivo, with sulfation being a key biotransformation pathway. Luteolin 7-sulfate, a prominent metabolite, has garnered scientific interest due to its potential biological activities. This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and metabolism of this compound. While specific pharmacokinetic parameters for this compound remain largely uncharacterized, this document synthesizes the available data on luteolin and its conjugated metabolites to infer the likely metabolic fate of this compound. This guide also details a known signaling pathway influenced by this compound and outlines relevant experimental methodologies. A significant knowledge gap exists regarding the quantitative pharmacokinetic profile of this compound, highlighting a critical area for future research.

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone) is a well-studied flavonoid known for its diverse pharmacological effects. However, its therapeutic potential is often limited by poor bioavailability due to extensive first-pass metabolism in the intestine and liver. Phase II conjugation reactions, including glucuronidation and sulfation, are the primary metabolic routes for luteolin. Sulfation, catalyzed by sulfotransferase (SULT) enzymes, leads to the formation of various luteolin sulfate isomers, including this compound. Understanding the pharmacokinetics and metabolism of these conjugates is crucial for elucidating their physiological roles and potential as therapeutic agents. Some studies suggest that sulfated flavonoids may possess enhanced biological activity or improved pharmacokinetic properties compared to their parent aglycones. For instance, it has been suggested that sulfated luteolin is more efficiently absorbed by epithelial cells than luteolin itself[1]. This guide focuses specifically on the current state of knowledge regarding this compound.

Pharmacokinetics of Luteolin and its Conjugates: An Overview

Direct pharmacokinetic data for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are not available in the current body of scientific literature. However, studies on the parent compound, luteolin, and its other metabolites provide valuable insights into the likely pharmacokinetic profile of its sulfated conjugates.

Following oral administration, luteolin is rapidly absorbed and extensively metabolized. The dominant metabolites found in plasma are glucuronide and sulfate conjugates[2].

Table 1: Pharmacokinetic Parameters of Luteolin and its Conjugated Metabolites in Rats

CompoundDose and RouteCmaxTmaxAUCBioavailability (F)Reference
Luteolin (unconjugated) 50 mg/kg, oral5.5 µg/mL5 min-4.10%[2]
Luteolin (conjugated) 50 mg/kg, oral----[2]
Luteolin 100 mg/kg, oral3.79 mg/mL-611 ± 89 minµg/mL26 ± 6%[3]
Luteolin-7-O-glucoside 1 g/kg, oral--2109 ± 350 minµg/mL~10 ± 2%[3][4]

Note: The table summarizes data for luteolin and a glucoside conjugate due to the absence of specific data for this compound. This highlights a significant data gap.

Metabolism of Luteolin to this compound

The biotransformation of luteolin is a complex process involving multiple enzymatic pathways. The formation of this compound occurs primarily in the liver and intestinal epithelial cells.

3.1. Enzymatic Sulfation

Sulfotransferase (SULT) enzymes are responsible for catalyzing the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of luteolin. While the specific SULT isoforms responsible for the formation of this compound have not been definitively identified, it is known that various SULTs exhibit substrate specificity for different flavonoid hydroxyl positions.

Metabolism Luteolin Luteolin SULTs Sulfotransferases (SULTs) (e.g., in liver, intestine) Luteolin->SULTs PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAPS->SULTs Luteolin7Sulfate This compound SULTs->Luteolin7Sulfate PAP PAP (3'-phosphoadenosine-5'-phosphate) SULTs->PAP

Metabolic pathway of this compound formation.

Signaling Pathways Modulated by this compound

This compound has been shown to exert biological effects by modulating specific intracellular signaling pathways.

4.1. Inhibition of Melanogenesis

One of the well-documented activities of this compound is its ability to inhibit melanin synthesis[5]. This effect is mediated through the downregulation of key enzymes and transcription factors in the melanogenesis pathway. This compound has been shown to attenuate the expression of tyrosinase (TYR), the rate-limiting enzyme in melanin production, by interfering with the cAMP-response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling cascade[5].

Melanogenesis_Inhibition cluster_inhibition Inhibitory Action of this compound Luteolin7Sulfate This compound CREB_P Phosphorylated CREB Luteolin7Sulfate->CREB_P Inhibits MITF MITF Expression CREB_P->MITF Activates TYR Tyrosinase Expression MITF->TYR Promotes Melanin Melanin Synthesis TYR->Melanin Catalyzes

Inhibition of the CREB/MITF/Tyrosinase pathway by this compound.

Experimental Protocols

This section outlines general methodologies for the study of this compound pharmacokinetics and metabolism, based on established protocols for flavonoid analysis.

5.1. In Vivo Pharmacokinetic Studies in Rodents

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Administration: Luteolin or its conjugates are typically administered via oral gavage or intravenous injection.

  • Sample Collection: Blood samples are collected at predetermined time points via the tail vein or cardiac puncture. Urine and feces can also be collected using metabolic cages.

  • Sample Preparation: Plasma is obtained by centrifugation of blood samples. Samples are often treated with β-glucuronidase and/or sulfatase to hydrolyze conjugated metabolites for the determination of total aglycone concentration. For the specific quantification of this compound, enzymatic hydrolysis would be omitted. Protein precipitation with an organic solvent (e.g., methanol or acetonitrile) is a common step to remove proteins before analysis.

  • Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of luteolin and its metabolites in biological matrices[1][6][7][8][9].

PK_Workflow start Animal Dosing (Oral or IV) collection Serial Blood/Urine/Feces Collection start->collection processing Sample Processing (e.g., Plasma separation, Protein precipitation) collection->processing analysis LC-MS/MS Analysis processing->analysis data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) analysis->data end Results data->end

General workflow for in vivo pharmacokinetic studies.

5.2. In Vitro Metabolism Studies

  • System: Rat or human liver microsomes or S9 fractions, or intestinal epithelial cells (e.g., Caco-2 cells).

  • Incubation: Luteolin is incubated with the in vitro system in the presence of necessary cofactors (e.g., PAPS for sulfation).

  • Analysis: The formation of this compound and other metabolites is monitored over time using HPLC-MS/MS. This allows for the determination of metabolic stability and the identification of the enzymes involved.

Conclusion and Future Directions

The study of this compound is an emerging area with potential implications for drug development and nutritional science. While its role in mediating the biological effects of luteolin is beginning to be understood, particularly in the context of melanogenesis inhibition, a significant gap remains in our knowledge of its pharmacokinetic profile. The lack of specific Cmax, Tmax, and AUC data for this compound makes it challenging to assess its systemic exposure and contribution to the overall pharmacological activity of luteolin.

Future research should prioritize the following:

  • Development and validation of specific and sensitive analytical methods for the direct quantification of this compound in biological fluids.

  • Conducting dedicated pharmacokinetic studies in preclinical models to determine the Cmax, Tmax, AUC, and bioavailability of this compound following oral and intravenous administration.

  • Identification of the specific SULT isoforms responsible for the formation of this compound.

  • Further investigation into the biological activities of this compound and its potential therapeutic applications.

Addressing these research questions will provide a more complete understanding of the role of sulfation in the metabolism and bioactivity of luteolin and will be invaluable for the development of novel flavonoid-based therapeutic strategies.

References

Unveiling the Bioactive Potential of Luteolin 7-Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-sulfate, a sulfated flavonoid found in marine plants, is emerging as a compound of significant interest in the fields of dermatology and pharmacology. This technical guide provides an in-depth analysis of the currently understood biological activities of this compound, with a primary focus on its well-documented antimelanogenic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts. While research into other potential biological activities of this compound is limited, this guide also briefly discusses the known multifaceted activities of its parent compound, luteolin, to highlight potential areas for future investigation.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Luteolin, a common flavone, has been extensively studied for its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3][4] this compound is a naturally occurring sulfated derivative of luteolin, notably isolated from marine plants such as Phyllospadix iwatensis.[5] The addition of a sulfate group can significantly alter the physicochemical properties of a flavonoid, including its solubility, bioavailability, and biological activity. This guide focuses specifically on the reported biological functions of this compound, providing a centralized resource for researchers.

Antimelanogenic Activity of this compound

The most well-documented biological activity of this compound is its ability to inhibit melanin synthesis, making it a promising candidate for the treatment of hyperpigmentation disorders.

Inhibition of Tyrosinase and Melanin Production

This compound has been shown to be a potent inhibitor of human tyrosinase, the rate-limiting enzyme in melanogenesis.[5] Its inhibitory effect is reported to be stronger than that of its parent compound, luteolin, as well as other known tyrosinase inhibitors like arbutin.[5] This inhibition of tyrosinase activity directly leads to a reduction in melanin production in cell-based assays.

Quantitative Data on Antimelanogenic Effects

The following tables summarize the key quantitative findings from in vitro studies on the antimelanogenic and cytotoxic effects of this compound.

Table 1: Comparative Cytotoxicity of this compound and Luteolin

Cell LineCompoundConcentrationViability (%)Reference
B16-F10 Murine MelanomaThis compound30 µM~100%[6]
B16-F10 Murine MelanomaLuteolin30 µM<80%[6]
Human Epidermal Melanocytes (HEM)This compound30 µM~100%[6]
Human Epidermal Melanocytes (HEM)Luteolin30 µM~80%[6]

Table 2: Effect of this compound on Melanin Content

Cell LineStimulantTreatmentConcentrationMelanin Content Reduction (%)Reference
B16-F10 Murine Melanomaα-MSH (0.1 µM)This compound3 µMSignificant[6]
B16-F10 Murine Melanomaα-MSH (0.1 µM)This compound10 µMSignificant[6]
B16-F10 Murine Melanomaα-MSH (0.1 µM)This compound30 µMSignificant[6]
Human Epidermal Melanocytes (HEM)L-tyrosineThis compound30 µMMore effective than arbutin[5]
Signaling Pathway: Downregulation of the CREB/MITF/Tyrosinase Axis

This compound exerts its antimelanogenic effects not only by directly inhibiting tyrosinase activity but also by downregulating the expression of the tyrosinase gene (TYR). This is achieved through the modulation of a key signaling pathway. This compound has been shown to attenuate the phosphorylation of the cAMP-responsive element-binding protein (CREB).[7] This, in turn, leads to a decrease in the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes.[7] The reduction in MITF levels results in decreased transcription of the TYR gene, leading to lower levels of tyrosinase protein and consequently, reduced melanin synthesis.[7]

G cluster_0 This compound This compound p-CREB p-CREB This compound->p-CREB Inhibits CREB CREB CREB->p-CREB Phosphorylation MITF MITF p-CREB->MITF Activates Transcription Tyrosinase (TYR) Tyrosinase (TYR) MITF->Tyrosinase (TYR) Activates Transcription Melanin Synthesis Melanin Synthesis Tyrosinase (TYR)->Melanin Synthesis Catalyzes caption Signaling Pathway of this compound in Melanogenesis Inhibition G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (48h) Incubate (48h) Treat with Compound->Incubate (48h) Add MTT/WST Add MTT/WST Incubate (48h)->Add MTT/WST Incubate (2-4h) Incubate (2-4h) Add MTT/WST->Incubate (2-4h) Measure Absorbance Measure Absorbance Incubate (2-4h)->Measure Absorbance G Seed Cells Seed Cells Treat and Stimulate Treat and Stimulate Seed Cells->Treat and Stimulate Incubate (72h) Incubate (72h) Treat and Stimulate->Incubate (72h) Lyse Cells Lyse Cells Incubate (72h)->Lyse Cells Solubilize Melanin (NaOH) Solubilize Melanin (NaOH) Lyse Cells->Solubilize Melanin (NaOH) Measure Absorbance (405 nm) Measure Absorbance (405 nm) Solubilize Melanin (NaOH)->Measure Absorbance (405 nm)

References

Unveiling the Natural Trove of Luteolin 7-Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural dietary sources of Luteolin 7-sulfate, a sulfated flavonoid attracting significant interest within the scientific community for its potential therapeutic applications. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the occurrence, quantification, and biological activities of this compound, with a focus on presenting clear, actionable data and methodologies.

Introduction

Luteolin, a common flavonoid found in a variety of plants, undergoes extensive metabolism in both plants and animals, leading to the formation of various derivatives, including sulfated conjugates. This compound, a prominent metabolite, has demonstrated noteworthy biological activities, distinguishing it from its parent compound. Notably, it has been shown to be more readily absorbed by epithelial cells than luteolin itself. This enhanced bioavailability, coupled with its distinct bioactivities, positions this compound as a compound of high interest for pharmaceutical and nutraceutical development. This guide serves as a foundational resource for identifying and quantifying this compound from its natural sources.

Natural Dietary Sources and Quantitative Analysis

This compound has been identified in a range of terrestrial and marine plants. Quantitative data, crucial for the selection and processing of raw materials, is summarized in the tables below. The data highlights the variability in this compound content based on the plant species, geographical origin, and even the year of collection.

Table 1: Quantitative Analysis of this compound in Eclipta prostrata

Sample OriginYear of CollectionThis compound Content (mg/g dry weight)
Henan Province, China20191.83
Henan Province, China20200.85
Henan Province, China20211.13
Henan Province, ChinaUnknown0.94
Hunan Province, China20210.76
Jiangxi Province, ChinaUnknown0.65

Data extracted from a comprehensive analysis of sulfated flavonoids in Eclipta prostrata.[1][2]

Table 2: Documented Natural Sources of this compound

Plant SpeciesFamilyHabitatReference
Phyllospadix iwatensis MakinoZosteraceaeMarine[3][4]
Eclipta prostrata L.AsteraceaeTerrestrial[1][2]
Zostera marinaZosteraceaeMarine[5][6]
Zostera nolteiZosteraceaeMarine[7]
Phyllospadix scouleriZosteraceaeMarine[8]
Phyllospadix torreyiZosteraceaeMarine[8]
Fuchsia procumbensOnagraceaeTerrestrial[9]
Bixa orellanaBixaceaeTerrestrial[9]

Experimental Protocols

Accurate quantification of this compound is paramount for research and development. The following section details a representative methodology synthesized from established analytical techniques for the extraction and quantification of this compound from plant matrices.

Sample Preparation and Extraction
  • Objective: To efficiently extract sulfated flavonoids from the plant material while minimizing degradation.

  • Protocol:

    • Drying and Grinding: Air-dry the plant material (e.g., leaves, whole plant) at room temperature and grind into a fine powder.

    • Solvent Extraction: Macerate the powdered plant material with methanol (or an appropriate solvent mixture) at room temperature. The ratio of plant material to solvent should be optimized for the specific matrix (e.g., 1:10 w/v).

    • Sonication/Agitation: Employ ultrasonication or continuous agitation for a defined period (e.g., 30-60 minutes) to enhance extraction efficiency.

    • Filtration and Concentration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1). Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., below 40°C) to obtain a crude extract.

    • Solid-Phase Extraction (SPE) (Optional): For cleaner samples, the crude extract can be redissolved in a suitable solvent and passed through an SPE cartridge (e.g., C18) to remove interfering compounds. Elute the fraction containing this compound with an appropriate solvent.

Analytical Quantification using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
  • Objective: To separate and quantify this compound in the plant extract.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of (A) an aqueous solution with a modifier (e.g., 0.1% formic acid or phosphoric acid) and (B) an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from other compounds.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 25-30°C) for reproducible results.

    • Detection Wavelength: Monitor the elution profile at the maximum absorption wavelength of this compound, which is typically around 330-350 nm.[1][2]

    • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by interpolating its peak area against the calibration curve.

Confirmatory Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the identity of this compound and provide higher sensitivity and selectivity.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Methodology:

    • The LC conditions are often similar to the HPLC-DAD method.

    • The mass spectrometer is typically operated in negative electrospray ionization (ESI-) mode.

    • The identification of this compound is confirmed by its specific precursor ion ([M-H]⁻ at m/z 365) and its characteristic fragment ions.[1][2]

Biological Activity and Signaling Pathways

This compound has been shown to attenuate melanin synthesis.[4] This effect is mediated through the inhibition of tyrosinase expression via the downregulation of the CREB-MITF signaling pathway.[4]

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus Stimulus (e.g., α-MSH, Forskolin) CREB CREB Stimulus->CREB Activates pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF (Gene) pCREB->MITF Promotes Transcription MITF_Protein MITF (Protein) MITF->MITF_Protein Translation Tyrosinase_Gene Tyrosinase (Gene) MITF_Protein->Tyrosinase_Gene Activates Transcription Tyrosinase_Protein Tyrosinase (Protein) Tyrosinase_Gene->Tyrosinase_Protein Translation Melanin Melanin Synthesis Tyrosinase_Protein->Melanin Catalyzes Luteolin_7_Sulfate This compound Luteolin_7_Sulfate->pCREB Inhibits Experimental_Workflow Plant_Material Plant Material (e.g., Eclipta prostrata) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Purification Purification (Optional) (e.g., SPE) Crude_Extract->Purification Analysis Analysis Crude_Extract->Analysis Purified_Extract Purified Extract Purification->Purified_Extract Purified_Extract->Analysis HPLC_DAD HPLC-DAD (Quantification) Analysis->HPLC_DAD LC_MS LC-MS (Confirmation) Analysis->LC_MS

References

Methodological & Application

Application Note: Quantification of Luteolin 7-sulfate in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin, a common flavonoid found in various plants, undergoes extensive metabolism in the body, leading to the formation of conjugates such as sulfates and glucuronides. Luteolin 7-sulfate is one of the metabolites formed, and its quantification in plasma is crucial for pharmacokinetic and metabolic studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described is based on established principles for the analysis of luteolin and its metabolites.[1][2][3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Apigenin 7-sulfate or a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized or Milli-Q

  • Human plasma (with appropriate anticoagulant, e.g., EDTA)

  • 96-well plates or microcentrifuge tubes

Sample Preparation

The protein precipitation method is a common and effective technique for extracting small molecules like this compound from plasma.

  • Thaw Plasma Samples: Allow frozen plasma samples to thaw completely at room temperature or on ice.

  • Aliquoting: Vortex the plasma samples gently and aliquot 50 µL into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank samples. To the blank samples, add 10 µL of methanol.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted samples at 13,000 rpm for 5 minutes to remove any remaining particulate matter.

  • Injection: Transfer the final supernatant to LC autosampler vials or plates for injection into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)

Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Analyte

Data Presentation: Quantitative Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of this compound. These values are based on typical results obtained for similar flavonoid conjugates.[2][5]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (%)
This compoundLLOQ1< 2080 - 120
Low QC3< 1585 - 115
Mid QC100< 1585 - 115
High QC800< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
This compoundLow QC> 8085 - 115
High QC> 8085 - 115

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Cold Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in Mobile Phase p6->p7 p8 Centrifuge & Transfer to Vial p7->p8 a1 Inject Sample (5 µL) p8->a1 a2 LC Separation (C18 Column) a1->a2 a3 MS/MS Detection (ESI-, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of This compound d2->d3

Caption: Workflow for this compound quantification.

Metabolic Pathway of Luteolin

G cluster_metabolites Major Metabolites Luteolin Luteolin PhaseI Phase I Metabolism (e.g., Methylation) Luteolin->PhaseI PhaseII Phase II Metabolism (Sulfation & Glucuronidation) Luteolin->PhaseII MetLut Methylated Luteolin PhaseI->MetLut LutS This compound PhaseII->LutS LutG Luteolin Glucuronides PhaseII->LutG

Caption: Simplified metabolic pathway of Luteolin.

References

Application Note and Protocol: Solid-Phase Extraction of Luteolin 7-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin 7-sulfate is a sulfated flavonoid found in various plants, such as Eclipta prostrata and the marine plant Phyllospadix iwatensis.[1][2][3][4] As a metabolite of luteolin, it is also relevant in pharmacokinetic studies.[5] Due to its increased polarity conferred by the sulfate group, specialized extraction and purification methods are necessary for its accurate analysis from complex matrices like plant extracts or biological fluids.[6] Solid-phase extraction (SPE) offers a robust and selective method for the cleanup and concentration of this compound prior to downstream analytical techniques like High-Performance Liquid Chromatography (HPLC).[7][8][9] This document provides a detailed protocol for the solid-phase extraction of this compound using a reversed-phase C18 cartridge, based on established methods for flavonoid extraction.[7][8][9]

Data Presentation

Currently, specific quantitative data for the solid-phase extraction of this compound is not widely available in the literature. However, for general flavonoid extraction using SPE, the following performance characteristics can be expected. The data presented in the table below is a representative summary of what can be achieved for similar flavonoid compounds.

ParameterTypical ValueDescription
Recovery > 85%The percentage of the analyte of interest recovered after the entire SPE process.
Reproducibility (RSD) < 10%The relative standard deviation, indicating the precision of the method.
Limit of Quantification (LOQ) 0.4 - 20 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[7][9]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is designed for the extraction and purification of this compound from a liquid sample, such as a plant extract or a biological fluid.

Materials

  • Solid-Phase Extraction (SPE) C18 Cartridges (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Sample (e.g., plant extract solubilized in an appropriate solvent, pre-treated biological fluid)

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid (or other acid for pH adjustment)

  • Acetonitrile (HPLC grade)

  • Collection tubes

  • Nitrogen evaporator or centrifugal vacuum concentrator

Methodology

The solid-phase extraction protocol for this compound involves the following steps, which are also illustrated in the workflow diagram below:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge. This step activates the stationary phase by solvating the hydrocarbon chains.

    • Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Flush the cartridge with 5 mL of deionized water. This step removes the organic solvent and prepares the cartridge for the aqueous sample.

    • For sulfated flavonoids, which are more polar, it is crucial to ensure the pH of the equilibration solvent and the sample are similar. Adjust the pH of the water to approximately 3.5 with formic acid.[7]

    • Do not allow the cartridge to dry before loading the sample.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min). The pre-treatment may involve dilution of a plant extract or protein precipitation of a biological fluid.

    • The non-polar C18 stationary phase will retain the this compound through hydrophobic interactions, while more polar impurities pass through.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH adjusted to 3.5 with formic acid) to remove any remaining polar impurities.

    • A second wash with a weak organic solvent mixture (e.g., 5-10% methanol in water) can be performed to remove less polar impurities, but care must be taken to avoid premature elution of the target compound.

  • Elution:

    • Elute the retained this compound from the cartridge using an appropriate volume (e.g., 2-5 mL) of a suitable organic solvent. Due to the sulfate group, a stronger elution solvent than for non-sulfated flavonoids may be required. A mixture of methanol or acetonitrile with a small percentage of formic acid is recommended to ensure the analyte is protonated and elutes efficiently.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC analysis) to a known volume for subsequent analysis.

Visualization

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_output Output Condition 1. Conditioning (Methanol) Equilibrate 2. Equilibration (Acidified Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (Acidified Water) Load->Wash Elute 5. Elution (Methanol/Acetonitrile) Wash->Elute Dry 6. Dry-down Elute->Dry Reconstitute 7. Reconstitution Dry->Reconstitute Analysis Analysis (e.g., HPLC) Reconstitute->Analysis

Caption: Workflow diagram for the solid-phase extraction of this compound.

Signaling Pathway Visualization

While this document focuses on an analytical protocol, this compound has been shown to have biological activity, specifically in the attenuation of melanin synthesis.[2][3][10][11][12] The following diagram illustrates the signaling pathway inhibited by this compound.

Melanin_Synthesis_Inhibition cluster_pathway Melanogenesis Signaling Pathway cluster_inhibitor Inhibitor CREB CREB MITF MITF CREB->MITF activates Tyrosinase Tyrosinase MITF->Tyrosinase activates expression Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes Luteolin7S This compound Luteolin7S->CREB inhibits phosphorylation

Caption: Inhibition of the CREB/MITF/Tyrosinase pathway by this compound.

References

Luteolin 7-Sulfate: Investigational Application Notes for its Potential as a Biomarker in Skin Pigmentation Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Luteolin 7-sulfate is a sulfated metabolite of luteolin, a common flavonoid found in a variety of plants. While luteolin itself has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties, the biological activities of its metabolites are an emerging area of research. This compound has been shown to be a potent inhibitor of melanin synthesis.[1][2][3] Its primary mechanism of action involves the attenuation of the CREB-MITF-Tyrosinase signaling pathway, a critical cascade in melanogenesis.[1][3] Given this specific biological activity, this compound holds potential as an investigational biomarker for skin pigmentation disorders where this pathway is dysregulated, such as melasma and vitiligo. These application notes provide an overview of the scientific rationale and a protocol for the quantification of this compound in biological matrices.

Scientific Rationale for Investigational Use

The cAMP response element-binding protein (CREB), microphthalmia-associated transcription factor (MITF), and tyrosinase (TYR) signaling pathway is a cornerstone of melanogenesis.[4][5][6] Dysregulation of this pathway can lead to either hyperpigmentation (e.g., melasma) or hypopigmentation (e.g., vitiligo).[4][7] this compound has been demonstrated to inhibit melanin production in B16-F10 melanoma cells and human epidermal melanocytes by downregulating the expression of MITF and tyrosinase.[1]

Pharmacokinetic studies of luteolin in rats and humans have shown that it is extensively metabolized into glucuronide and sulfate conjugates, which are the predominant forms found in plasma.[8][9] Therefore, quantifying the levels of this compound in circulation could provide an indirect measure of the bioactive fraction of luteolin that targets the melanogenesis pathway. This makes it a candidate for further investigation as a biomarker to:

  • Assess the biological activity of luteolin-based therapies for skin disorders.

  • Potentially correlate its levels with the severity or activity of pigmentation disorders.

  • Explore its role in the pathophysiology of melanoma, where the CREB-MITF-Tyrosinase pathway is often constitutively active.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CREB-MITF-Tyrosinase signaling pathway and a typical experimental workflow for the quantification of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB_inactive CREB PKA->CREB_inactive Phosphorylates Luteolin_7_Sulfate This compound Luteolin_7_Sulfate->PKA Inhibits pCREB p-CREB MITF_Gene MITF Gene pCREB->MITF_Gene Binds to Promoter MITF MITF MITF_Gene->MITF Transcription TYR_Gene Tyrosinase Gene MITF->TYR_Gene Activates Transcription Tyrosinase Tyrosinase TYR_Gene->Tyrosinase Translation Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis Catalyzes

Caption: CREB-MITF-Tyrosinase Signaling Pathway Inhibition by this compound.

G start Start sample_collection Biological Sample (e.g., Plasma) Collection start->sample_collection protein_precipitation Protein Precipitation (e.g., with Acetonitrile) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer and Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_analysis Data Analysis and Quantification lc_ms_analysis->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound Quantification.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its parent compound, luteolin. Currently, there is a lack of in vivo data on the plasma concentrations of this compound as a biomarker.

Table 1: In Vitro Efficacy of this compound in Melanogenesis Inhibition

Cell LineTreatmentEndpointEffective ConcentrationReference
B16-F10 Murine Melanomaα-MSH stimulatedMelanin Content Reduction3-30 µM[10]
B16-F10 Murine MelanomaForskolin stimulatedTYR & MITF mRNA Reduction30 µM[10]
Human Epidermal Melanocytesα-MSH stimulatedMelanin Content ReductionNon-toxic concentrations[1]

Table 2: Comparative In Vitro Cytotoxicity and Activity

CompoundCell LineIC50 (Cytotoxicity)Comparative ActivityReference
This compound B16-F10> 100 µMLower cytotoxicity than Luteolin[1]
LuteolinB16-F10~ 50 µMHigher cytotoxicity[1]
This compound B16/F10 and HEM-Stronger human TYR inhibition than Luteolin[2]

Experimental Protocols

Protocol for Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is a representative method based on established techniques for flavonoid analysis.[9][11] Optimization and validation are required for specific laboratory conditions.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS), e.g., Apigenin 7-sulfate or other structurally similar sulfated flavonoid

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

2. Standard Solution and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol or DMSO.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50% acetonitrile to prepare a series of working standard solutions for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M-H]⁻ m/z 365.0 -> Product ion m/z 285.0 (corresponding to the loss of SO₃).

    • Internal Standard: To be determined based on the selected IS.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

5. Data Analysis

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.

Conclusion

This compound presents an intriguing, albeit investigational, candidate as a biomarker for skin pigmentation disorders due to its specific inhibitory action on the CREB-MITF-Tyrosinase pathway. The provided information and protocols are intended to facilitate further research into its potential clinical and pharmacological relevance. Robust validation of analytical methods and correlation studies in relevant patient populations are necessary to establish its utility as a biomarker.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Luteolin 7-Sulfate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-sulfate is a sulfated flavonoid, a derivative of the more commonly known flavone, luteolin. It is found in some marine plants, such as Phyllospadix iwatensis Makino and Zostera marina L.[1] While luteolin itself has been extensively studied for its various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, research on its sulfated derivatives is emerging.[2][3] Sulfation is a key metabolic pathway that can alter the bioavailability and biological activity of flavonoids.[2][4] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activity of this compound, with a primary focus on its well-documented anti-melanogenic effects. Protocols for assessing potential anti-inflammatory, antioxidant, and anti-cancer activities are also proposed based on established methods for flavonoids.

Anti-Melanogenic Activity of this compound

This compound has been shown to attenuate melanin synthesis by inhibiting the expression of tyrosinase (TYR), a key enzyme in melanogenesis.[1][5] This effect is mediated through the downregulation of the cAMP-responsive element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling pathway.[1][5][6]

Signaling Pathway

Luteolin_7_Sulfate_Melanogenesis_Pathway cluster_stimulation Stimulation cluster_inhibition Inhibition by this compound cluster_transcription Transcription Regulation cluster_synthesis Melanin Synthesis Forskolin Forskolin AC Adenylate Cyclase Forskolin->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB L7S This compound pCREB p-CREB L7S->pCREB Inhibits Phosphorylation CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Upregulation TYR_gene Tyrosinase Gene MITF->TYR_gene Upregulation TYR_protein Tyrosinase Protein TYR_gene->TYR_protein Translation Melanin Melanin TYR_protein->Melanin Catalysis

Caption: this compound inhibits melanin synthesis by blocking CREB phosphorylation.

Experimental Protocols

1. Cell Culture

  • Cell Lines: B16-F10 (murine melanoma cells) and primary Human Epidermal Melanocytes (HEMs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for B16-F10 cells and Medium 254 for HEMs, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed cells (e.g., B16-F10) in a 96-well plate at a density of 5 x 10³ cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 3-100 µM) for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Melanin Content Assay

  • Objective: To quantify the effect of this compound on melanin production.

  • Procedure:

    • Seed B16-F10 cells in a 6-well plate.

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate melanogenesis with α-melanocyte-stimulating hormone (α-MSH) (e.g., 0.1 µM) or forskolin (e.g., 10 µM) for 48-72 hours.

    • Harvest the cells and wash with PBS.

    • Lyse the cell pellet in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

    • Measure the absorbance of the supernatant at 405 nm.

    • Normalize the melanin content to the total protein concentration determined by a BCA protein assay.

4. Cellular Tyrosinase Activity Assay

  • Objective: To measure the effect of this compound on the enzymatic activity of tyrosinase within the cells.

  • Procedure:

    • Treat cells as described in the melanin content assay.

    • Lyse the cells with a lysis buffer (e.g., phosphate buffer containing 1% Triton X-100).

    • Centrifuge the lysate and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, mix the cell lysate with L-DOPA solution (2 mg/mL).

    • Incubate at 37°C for 1 hour.

    • Measure the absorbance at 475 nm.

    • Calculate tyrosinase activity as a percentage of the stimulated, untreated control.

5. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To analyze the effect of this compound on the mRNA expression of melanogenesis-related genes (TYR, MITF).

  • Procedure:

    • Treat cells with this compound and a stimulator (e.g., forskolin) for specific time points (e.g., 3 and 12 hours).[1]

    • Extract total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for TYR, MITF, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

6. Western Blot Analysis

  • Objective: To determine the effect of this compound on the protein levels of TYR, MITF, and phosphorylated CREB (p-CREB).

  • Procedure:

    • Treat cells as described for qRT-PCR.

    • Lyse the cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against TYR, MITF, p-CREB, CREB, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software.

Experimental Workflow

Luteolin_7_Sulfate_Workflow A Cell Seeding (B16-F10 or HEMs) B Pre-treatment with This compound A->B C Stimulation with α-MSH or Forskolin B->C D Cell Viability (MTT Assay) C->D E Melanin Content Assay C->E F Cellular Tyrosinase Activity Assay C->F G qRT-PCR (TYR, MITF mRNA) C->G H Western Blot (TYR, MITF, p-CREB protein) C->H

Caption: Workflow for assessing the anti-melanogenic activity of this compound.

Data Presentation
AssayCell LineStimulantThis compound Conc. (µM)OutcomeReference
Cell Viability B16-F10-3-100Low cytotoxicity compared to luteolin[1]
Melanin Content B16-F10α-MSH (0.1 µM)3-30Dose-dependent reduction in melanin[1]
Tyrosinase Activity B16-F10Forskolin (10 µM)3-30Dose-dependent attenuation of activity[1]
TYR Protein Level B16-F10Forskolin (10 µM)3-30Dose-dependent attenuation of protein level[1]
MITF mRNA Level B16-F10Forskolin (10 µM)30Attenuation of increased mRNA expression[1]
TYR mRNA Level B16-F10Forskolin (10 µM)30Attenuation of increased mRNA expression[1]
MITF Protein Level B16-F10Forskolin (10 µM)30Attenuation of increased protein expression[1]
p-CREB Protein Level B16-F10Forskolin (10 µM)3-30Dose-dependent attenuation of phosphorylation[1]

Proposed Assays for Other Potential Activities

While specific data for this compound is limited in other areas, its parent compound, luteolin, exhibits potent anti-inflammatory, antioxidant, and anti-cancer properties.[7][8][9][10] The following are proposed in vitro cell-based assays to investigate if this compound shares these activities.

A. Anti-Inflammatory Activity

Luteolin is known to suppress inflammatory mediators like IL-6, TNF-α, and COX-2 by modulating signaling pathways such as NF-κB and MAPK.[4][9]

Proposed Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Line: RAW 264.7 (murine macrophages).

  • Objective: To assess the effect of this compound on the production of inflammatory mediators.

  • Experimental Workflow:

    • Cell Culture & Viability: Culture RAW 264.7 cells and determine the non-toxic concentration of this compound using an MTT assay.

    • Treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

    • Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess assay.

    • Pro-inflammatory Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.

    • Gene and Protein Expression: Analyze the expression of iNOS and COX-2 via qRT-PCR and Western blot.

    • Signaling Pathway Analysis: Investigate the effect on the phosphorylation of key proteins in the NF-κB (e.g., p65) and MAPK (e.g., p38, JNK, ERK) pathways using Western blot.

Anti_Inflammatory_Workflow A RAW 264.7 Cell Culture + Viability Assay B Pre-treatment with This compound A->B C LPS Stimulation B->C D Endpoint Analysis C->D E Griess Assay (NO) D->E F ELISA (Cytokines) D->F G Western Blot / qRT-PCR (iNOS, COX-2, NF-κB, MAPK) D->G

Caption: Proposed workflow for assessing the anti-inflammatory activity of this compound.

B. Antioxidant Activity

Flavonoids are known for their ability to scavenge reactive oxygen species (ROS).[8] Luteolin has demonstrated significant antioxidant effects by modulating pathways involving Nrf2 and antioxidant enzymes like heme oxygenase-1 (HO-1).[11]

Proposed Protocol: Oxidative Stress in Fibroblasts

  • Cell Line: V79-4 (Chinese hamster lung fibroblasts) or HaCaT (human keratinocytes).

  • Objective: To evaluate the cytoprotective effect of this compound against oxidative stress.

  • Experimental Workflow:

    • Cell Culture & Viability: Culture cells and determine the non-toxic concentration of this compound.

    • Treatment: Pre-treat cells with this compound for 1-2 hours.

    • Induction of Oxidative Stress: Expose cells to an oxidizing agent like hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BHP).

    • Cell Viability: Assess cell viability post-treatment using the MTT assay.

    • Intracellular ROS Measurement: Quantify ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Antioxidant Enzyme Activity: Measure the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using commercially available kits.

    • Western Blot Analysis: Analyze the expression of Nrf2 and HO-1.

C. Anti-Cancer Activity

Luteolin has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including non-small-cell lung cancer and breast cancer.[7][12][13]

Proposed Protocol: Cancer Cell Proliferation and Apoptosis

  • Cell Lines: A549 (non-small-cell lung cancer), MCF-7 (breast cancer), or other relevant cancer cell lines.

  • Objective: To determine the anti-proliferative and pro-apoptotic effects of this compound.

  • Experimental Workflow:

    • Cell Viability/Proliferation: Treat cells with various concentrations of this compound for 24, 48, and 72 hours and assess cell viability using the MTT or CCK-8 assay.[7]

    • Colony Formation Assay: Evaluate the long-term effect on the proliferative capacity of single cells.

    • Cell Cycle Analysis: Treat cells with this compound, stain with propidium iodide (PI), and analyze the cell cycle distribution by flow cytometry.

    • Apoptosis Assay:

      • Annexin V/PI Staining: Quantify early and late apoptotic cells by flow cytometry.

      • Hoechst 33342 Staining: Visualize nuclear condensation and fragmentation characteristic of apoptosis using fluorescence microscopy.[7]

    • Western Blot Analysis: Examine the expression of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved caspase-3.[7]

    • Cell Migration Assay (Wound Healing Assay): Assess the effect on cancer cell migration by creating a "scratch" in a confluent cell monolayer and monitoring its closure over time.[7]

Conclusion

The provided protocols offer a comprehensive framework for investigating the in vitro biological activities of this compound. Strong evidence supports its role as an anti-melanogenic agent, and the detailed assays described allow for robust characterization of this activity. Furthermore, the proposed protocols for anti-inflammatory, antioxidant, and anti-cancer activities provide a solid foundation for exploring the broader therapeutic potential of this marine-derived flavonoid. Researchers should always first establish a non-toxic dose range for their specific cell line before proceeding with functional assays.

References

Animal Models for Studying the Effects of Luteolin 7-Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic potential of Luteolin 7-sulfate. Due to the limited availability of direct in vivo studies on this compound, the following protocols are primarily extrapolated from in vitro findings and pharmacokinetic data of the parent compound, luteolin, and its other conjugates.

Introduction

This compound is a sulfated derivative of the flavonoid luteolin. While research on luteolin is extensive, showcasing its anti-inflammatory, antioxidant, and neuroprotective properties, the specific in vivo effects of this compound are less characterized. However, in vitro studies have demonstrated its potential as a potent inhibitor of melanin synthesis, suggesting its utility in hyperpigmentation disorders.[1][2][3][4] Furthermore, studies on other sulfated flavonoids indicate that sulfation can influence the bioavailability and biological activity of the parent compound. This document outlines potential animal models and experimental protocols to explore the in vivo efficacy and mechanisms of this compound.

Potential Therapeutic Applications to Investigate

Based on current in vitro data, promising areas for in vivo research on this compound include:

  • Hyperpigmentation and Melanogenesis: Investigating the skin-lightening and anti-melanogenic effects.[1][2][3][4]

  • Inflammation: Exploring its potential as an anti-inflammatory agent, drawing parallels from the known effects of luteolin.[5][6][7][8]

  • Metabolic Disorders: Assessing its effects on glucose metabolism and diabetes, based on findings for a related disulfate compound.[9]

Proposed Animal Models

Murine Model of UV-Induced Hyperpigmentation

This model is ideal for evaluating the therapeutic potential of this compound in treating skin hyperpigmentation.

Animal Strain: Brownish guinea pigs or C57BL/6 mice are suitable due to their melanin production response to UV radiation.

Experimental Workflow:

G cluster_0 Acclimatization (1 week) cluster_1 UVB Irradiation cluster_2 Treatment Groups cluster_3 Treatment Administration cluster_4 Outcome Assessment acclimatize House animals under standard conditions uv_irradiate Expose dorsal skin to UVB radiation (e.g., 3 times/week for 2 weeks) acclimatize->uv_irradiate vehicle Vehicle Control uv_irradiate->vehicle luteolin7s This compound (various doses) uv_irradiate->luteolin7s positive_control Positive Control (e.g., Arbutin) uv_irradiate->positive_control administer Topical or Oral Administration (Daily for 4-6 weeks) vehicle->administer luteolin7s->administer positive_control->administer assess Skin Pigmentation Analysis (Photography, Colorimetry) Histological Analysis (Fontana-Masson Staining) Biochemical Analysis (Tyrosinase activity, Melanin content) administer->assess

Caption: Workflow for UV-Induced Hyperpigmentation Model.

Carrageenan-Induced Paw Edema Model for Inflammation

This acute inflammation model can be used to screen for the anti-inflammatory effects of this compound.

Animal Strain: Male Wistar or Sprague-Dawley rats.

Experimental Workflow:

G cluster_0 Acclimatization (1 week) cluster_1 Treatment Groups cluster_2 Pre-treatment cluster_3 Induction of Inflammation cluster_4 Outcome Assessment acclimatize House animals under standard conditions vehicle Vehicle Control acclimatize->vehicle luteolin7s This compound (various doses) acclimatize->luteolin7s positive_control Positive Control (e.g., Indomethacin) acclimatize->positive_control pretreat Oral or IP administration of test compounds (1 hour prior to carrageenan) vehicle->pretreat luteolin7s->pretreat positive_control->pretreat induce Subplantar injection of 1% carrageenan pretreat->induce assess Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-injection) induce->assess

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound and pharmacokinetic studies of luteolin and its conjugates in rats. This data can inform dose selection and expected outcomes in animal models.

Table 1: In Vitro Efficacy of this compound in Melanogenesis

Cell LineParameterTreatmentConcentrationResultReference
B16-F10Cell ViabilityThis compound3-30 µMNon-toxic[1]
B16-F10Melanin ContentThis compound3-30 µMSignificant reduction[1]
B16-F10Tyrosinase mRNAThis compound30 µMSignificant decrease[1]
B16-F10MITF mRNAThis compound30 µMSignificant decrease[1]
HEMCell ViabilityThis compound3-30 µMNon-toxic[1]
HEMMelanin ContentThis compound3-30 µMSignificant reduction[1]

Table 2: Pharmacokinetic Parameters of Luteolin and its Conjugates in Rats

CompoundAdministrationDoseCmax (µg/mL)Tmax (min)Half-life (h)Bioavailability (%)Reference
LuteolinOral50 mg/kg5.55-4.10%[10]
LuteolinIV50 mg/kg23.408.94 (free)-[10]
Luteolin ConjugatesIV50 mg/kg--4.98-[10]

Experimental Protocols

Protocol for UV-Induced Hyperpigmentation Model
  • Animal Acclimatization: House 6-8 week old brownish guinea pigs or C57BL/6 mice in a controlled environment (12h light/dark cycle, 22±2°C, 55±5% humidity) with free access to food and water for one week.

  • UVB Irradiation: Anesthetize the animals and expose a defined area of their dorsal skin to UVB radiation (290-320 nm) three times a week for two weeks. The UVB dose should be gradually increased to induce stable pigmentation.

  • Grouping and Treatment: Randomly divide the animals into the following groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., cream base).

    • Group 2-4: this compound (e.g., 0.1%, 0.5%, 1% in cream base) applied topically daily.

    • Group 5: Positive control (e.g., 2% Arbutin in cream base) applied topically daily.

  • Treatment Duration: Continue the treatment for 4-6 weeks.

  • Assessment of Skin Pigmentation:

    • Visual Assessment: Take digital photographs of the treatment area weekly.

    • Colorimetric Measurement: Use a chromameter to measure the L* value (lightness) of the skin weekly.

  • Histological Analysis: At the end of the study, euthanize the animals and collect skin samples. Perform Fontana-Masson staining to visualize melanin deposits in the epidermis.

  • Biochemical Analysis: Homogenize skin samples to measure:

    • Melanin Content: Spectrophotometrically at 475 nm after solubilizing the melanin.

    • Tyrosinase Activity: Using L-DOPA as a substrate and measuring the rate of dopachrome formation.

Protocol for Carrageenan-Induced Paw Edema
  • Animal Acclimatization: House male Wistar rats (180-200 g) under standard laboratory conditions for one week.

  • Grouping and Pre-treatment: Fast the animals overnight with free access to water. Randomly divide them into the following groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, oral).

    • Group 2-4: this compound (e.g., 10, 25, 50 mg/kg, oral).

    • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, oral).

  • Induction of Edema: One hour after pre-treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathway

The primary signaling pathway implicated in the antimelanogenic effects of this compound, based on in vitro studies, is the cAMP/PKA/CREB/MITF pathway which ultimately regulates tyrosinase expression.

G cluster_0 Upstream Signaling cluster_1 Transcription Factor Activation cluster_2 Target Gene Expression cluster_3 Inhibition by this compound alphaMSH α-MSH / Forskolin AC Adenylate Cyclase alphaMSH->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Luteolin7S This compound Luteolin7S->pCREB Inhibits Phosphorylation Luteolin7S->MITF Downregulates Expression Luteolin7S->Tyrosinase Downregulates Expression

Caption: Proposed Signaling Pathway for this compound in Melanocytes.

Conclusion

The provided application notes and protocols offer a foundational framework for initiating in vivo research on this compound. While direct evidence in animal models is currently sparse, the strong in vitro data on its antimelanogenic properties, coupled with the known biological activities of its parent compound, luteolin, strongly justifies further investigation. Researchers are encouraged to adapt and optimize these protocols based on their specific research questions and available resources. Careful pharmacokinetic and toxicological studies should precede large-scale efficacy trials.

References

Application Note: Synthesis of Stable Isotope-Labeled Luteolin 7-Sulfate for Advanced Pharmacokinetic and Metabolomic Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the chemical synthesis of stable isotope-labeled Luteolin 7-sulfate. The increasing interest in the therapeutic potential of flavonoids and their metabolites necessitates the availability of high-purity, isotopically labeled standards for precise quantification in complex biological matrices. This document provides two distinct protocols for the synthesis of labeled Luteolin, the precursor to this compound: a Carbon-13 labeling approach and a Deuterium labeling approach. Following the synthesis of the labeled Luteolin, a standardized sulfation protocol is provided to yield the final product. Detailed experimental procedures, characterization data, and visual workflows are presented to guide researchers in drug metabolism, pharmacokinetics (DMPK), and metabolomics in producing these essential research tools.

Introduction

Luteolin, a common flavonoid found in various plants, and its metabolites, such as this compound, have garnered significant attention for their potential antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to inhibit melanin synthesis by attenuating tyrosinase gene expression through the CREB- and MITF-mediated signaling pathway[1]. To accurately study the absorption, distribution, metabolism, and excretion (ADME) of this compound and to elucidate its metabolic fate, stable isotope-labeled internal standards are indispensable. These standards allow for precise quantification by mass spectrometry, correcting for matrix effects and variations during sample preparation. This application note provides detailed protocols for the synthesis of both Carbon-13 ([¹³C]) and Deuterium ([²H] or D) labeled this compound.

Synthesis Strategy

The synthesis of stable isotope-labeled this compound is approached in a two-stage process:

  • Synthesis of Stable Isotope-Labeled Luteolin: This is the critical step where the isotopic label is incorporated. We present two strategies:

    • Strategy A: Carbon-13 Labeling. This approach utilizes commercially available ¹³C-labeled precursors, specifically [¹³C₆]-Phloroglucinol and [¹³C₉]-Caffeic acid, to construct the Luteolin backbone. This method ensures specific and high-level incorporation of the isotope.

    • Strategy B: Deuterium Labeling. This strategy involves the direct hydrogen-deuterium (H/D) exchange on the aromatic A-ring of unlabeled Luteolin in a deuterated solvent. This method provides a cost-effective way to introduce a mass shift for use as an internal standard.

  • Sulfation of Labeled Luteolin: The labeled Luteolin is then subjected to a regioselective sulfation at the 7-hydroxyl position to yield the final product, stable isotope-labeled this compound.

Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher.

ReagentSupplierCatalog Number (Example)
[¹³C₆]-PhloroglucinolMedChemExpressHY-11422S
[¹³C₉]-Caffeic acidSigma-Aldrich794969
Luteolin (unlabeled)Sigma-AldrichL9283
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-AldrichD80002
Tetrabutylammonium hydrogen sulfateSigma-Aldrich228519
Pyridine (anhydrous)Sigma-Aldrich270970
Methanol (anhydrous)Sigma-Aldrich322415
Deuterium oxide (D₂O)Sigma-Aldrich151882
Sephadex LH-20Sigma-AldrichLH20100
Protocol 1: Synthesis of [¹³C₁₅]-Luteolin

This protocol is based on established flavonoid synthesis methodologies, adapting them for labeled precursors[2].

  • Step 1: Synthesis of ¹³C-labeled Chalcone.

    • In a round-bottom flask, dissolve [¹³C₆]-Phloroglucinol (1 equivalent) in anhydrous ethanol.

    • Add a solution of potassium hydroxide (20%) in ethanol and stir at room temperature.

    • Slowly add a solution of the acyl chloride derived from [¹³C₉]-Caffeic acid (1 equivalent) in anhydrous ethanol.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ¹³C-labeled chalcone.

  • Step 2: Cyclization to [¹³C₁₅]-Luteolin.

    • Dissolve the crude ¹³C-labeled chalcone in a mixture of ethanol and water containing sodium acetate.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling, acidify the mixture with dilute HCl.

    • Collect the precipitated [¹³C₁₅]-Luteolin by filtration, wash with cold water, and dry under vacuum.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of [D₂]-Luteolin

This protocol is based on the known H/D exchange reactions on the A-ring of flavonoids[3][4][5].

  • Step 1: Deuteration of Luteolin.

    • Dissolve unlabeled Luteolin (1 equivalent) in a 1:1 mixture of D₂O and deuterated dimethyl sulfoxide (DMSO-d₆).

    • Heat the solution at 80-100°C for 24-48 hours in a sealed vial. The optimal time and temperature should be determined by monitoring the reaction.

    • Monitor the extent of deuteration by ¹H NMR spectroscopy, observing the decrease in the signals for the H-6 and H-8 protons.

    • After the desired level of deuteration is achieved, cool the mixture.

    • Lyophilize the sample to remove the deuterated solvents.

    • The resulting solid is [D₂]-Luteolin, with deuterium incorporated at the C-6 and C-8 positions.

Protocol 3: Sulfation of Stable Isotope-Labeled Luteolin

This protocol is adapted from the published synthesis of unlabeled this compound[1].

  • Step 1: Sulfation Reaction.

    • Dissolve the stable isotope-labeled Luteolin ([¹³C₁₅]-Luteolin or [D₂]-Luteolin) (1 equivalent) in anhydrous pyridine (5.6 mL).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (10 equivalents) and tetrabutylammonium hydrogen sulfate (2 equivalents).

    • Stir the reaction mixture at 4°C for 16 hours.

  • Step 2: Work-up and Purification.

    • Dilute the reaction mixture with an equal volume of methanol.

    • Centrifuge the mixture to remove the precipitated dicyclohexylurea.

    • Load the supernatant onto a Sephadex LH-20 column (3 cm x 40 cm).

    • Elute with methanol.

    • Collect the fractions containing the product and concentrate under reduced pressure to yield the stable isotope-labeled this compound.

Characterization and Data

The synthesized labeled compounds should be thoroughly characterized to confirm their identity, purity, and isotopic enrichment.

Analytical Techniques
  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the position of the isotopic labels. For deuterated compounds, the disappearance of specific proton signals in the ¹H NMR spectrum will confirm deuteration.

Expected Quantitative Data
CompoundLabeling StrategyExpected Molecular Weight (Monoisotopic)Expected Isotopic Enrichment (%)Expected Yield (%)
[¹³C₁₅]-LuteolinCarbon-13301.09>9840-50
[D₂]-LuteolinDeuterium288.06>9580-90
[¹³C₁₅]-Luteolin 7-sulfateCarbon-13381.04>9830-40
[D₂]-Luteolin 7-sulfateDeuterium368.01>9530-40

Visualizations

Luteolin Biosynthesis and Sulfation Pathway

Luteolin_Pathway cluster_biosynthesis Luteolin Biosynthesis cluster_labeling Stable Isotope Labeling cluster_sulfation Chemical Sulfation Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Chalcone Naringenin Chalcone p_Coumaric_Acid->Chalcone 4CL, CHS Naringenin Naringenin Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS Labeled_Luteolin Stable Isotope-Labeled Luteolin Luteolin->Labeled_Luteolin Labeling Reaction (e.g., H/D Exchange) Labeled_Luteolin_Sulfate Stable Isotope-Labeled This compound Labeled_Luteolin->Labeled_Luteolin_Sulfate Sulfotransferase (Chemical Synthesis)

Caption: Overview of Luteolin biosynthesis and subsequent labeling and sulfation.

Synthesis Workflow for Stable Isotope-Labeled this compound

Synthesis_Workflow start Start: Labeled Precursors or Unlabeled Luteolin synthesis Synthesis of Labeled Luteolin (Protocol 1 or 2) start->synthesis purification1 Purification of Labeled Luteolin (Column Chromatography) synthesis->purification1 sulfation Sulfation Reaction (Protocol 3) purification1->sulfation purification2 Purification of Labeled this compound (Sephadex LH-20 Chromatography) sulfation->purification2 characterization Characterization (MS, NMR) purification2->characterization final_product Final Product: Stable Isotope-Labeled this compound characterization->final_product

Caption: General workflow for the synthesis and purification of labeled this compound.

Signaling Pathway of this compound in Melanogenesis

Melanogenesis_Pathway L7S This compound CREB CREB Phosphorylation L7S->CREB Inhibits MITF MITF Expression CREB->MITF Tyrosinase Tyrosinase Gene Expression MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Inhibition of melanogenesis by this compound via the CREB-MITF pathway.

Conclusion

The protocols outlined in this application note provide a reliable and reproducible methodology for the synthesis of stable isotope-labeled this compound. The availability of these labeled standards will facilitate more accurate and sensitive bioanalytical studies, contributing to a deeper understanding of the pharmacokinetic profile and metabolic fate of this promising flavonoid. The provided workflows and diagrams offer a clear visual guide for researchers undertaking these syntheses.

References

Luteolin 7-Sulfate: Application Notes and Protocols for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Luteolin 7-sulfate as an enzyme inhibitor, with a particular focus on its well-documented effects on human tyrosinase. This document includes detailed protocols for both direct enzyme inhibition and cell-based assays, along with a summary of the available quantitative data to facilitate experimental design and data interpretation.

Introduction

This compound is a sulfated flavonoid found in certain marine plants, such as Phyllospadix iwatensis.[1] It has garnered significant interest in the fields of dermatology and pharmacology due to its potent antimelanogenic properties.[2] Research has demonstrated that this compound is a more potent inhibitor of human tyrosinase than its aglycone, luteolin, and the commonly used skin-lightening agent, arbutin.[3] Its mechanism of action is dual: it directly inhibits the catalytic activity of tyrosinase and also downregulates the expression of the enzyme at the cellular level.[1] This dual action makes it a promising candidate for the development of novel therapeutic agents for hyperpigmentation disorders.

Quantitative Data on Enzyme Inhibition

The following tables summarize the available quantitative data for the inhibitory activity of this compound and related compounds against tyrosinase.

Table 1: Inhibitory Activity of this compound against Human Tyrosinase

CompoundEnzyme SourceIC50 (µM)Reference
This compoundHuman Tyrosinase8.2[3]

Table 2: Comparative Inhibitory Activity of Luteolin Derivatives against Mushroom Tyrosinase

CompoundSubstrateIC50 (µM)Inhibition TypeKi (µM)Reference
LuteolinL-tyrosine17.40 ± 0.62Noncompetitive18.12[4][5]
Luteolin 7-O-β-d-glucopyranosideL-tyrosine177.03 ± 0.77--[4][5]
Luteolin 7-O-β-d-glucopyranosideL-DOPA399.08 ± 3.89--[4][5]
Luteolin 5-O-β-d-glucopyranosideL-tyrosine2.95 ± 0.11--[4][5]
Luteolin 5-O-β-d-glucopyranosideL-DOPA8.22 ± 0.18--[4][5]

Note: Data for mushroom tyrosinase is provided for comparative purposes, as it is a common model in initial screening studies.

Signaling Pathway Inhibition

This compound has been shown to inhibit the cAMP-responsive element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling pathway, which leads to a downstream reduction in tyrosinase (TYR) gene expression.[1][6]

G Stimulus Stimulus Receptor Receptor Stimulus->Receptor Activates cAMP cAMP Receptor->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF pCREB->MITF Upregulates TYR_Gene Tyrosinase Gene MITF->TYR_Gene Activates Transcription Tyrosinase_Protein Tyrosinase TYR_Gene->Tyrosinase_Protein Translation Luteolin_7_Sulfate This compound Luteolin_7_Sulfate->pCREB Inhibits Luteolin_7_Sulfate->MITF Inhibits L_Tyrosine L_Tyrosine Melanin Melanin L_Tyrosine->Melanin Catalyzes

Caption: Signaling pathway of this compound in inhibiting tyrosinase expression.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound.

Protocol 1: Direct In Vitro Tyrosinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the catalytic activity of purified tyrosinase.

Materials:

  • Mushroom tyrosinase (or purified human tyrosinase)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-tyrosine

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • This compound

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve tyrosinase in phosphate buffer to a final concentration of 1000-2000 U/mL.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) or L-tyrosine (e.g., 2 mM) in phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a dilution series in phosphate buffer to achieve the desired final concentrations.

    • Prepare a stock solution of kojic acid (e.g., 1 mM) in DMSO and create a dilution series.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the various concentrations of this compound or kojic acid solution.

    • For the negative control, add 20 µL of phosphate buffer containing the same percentage of DMSO as the test samples.

    • Add 140 µL of the substrate solution (L-DOPA or L-tyrosine) to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiate Reaction:

    • Add 40 µL of the tyrosinase solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 475 nm (for dopachrome formation from L-DOPA) or 490 nm at time zero.

    • Incubate the plate at the controlled temperature and take absorbance readings at regular intervals (e.g., every 2 minutes for 20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

    • For kinetic analysis (to determine Ki and the mode of inhibition), vary the substrate concentration at fixed inhibitor concentrations and create Lineweaver-Burk or Dixon plots.[5]

Protocol 2: Cell-Based Assay for Inhibition of Melanin Synthesis

This protocol assesses the ability of this compound to inhibit melanin production in a cellular context, such as in B16-F10 melanoma cells.[1]

Materials:

  • B16-F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • α-Melanocyte-stimulating hormone (α-MSH) or Forskolin

  • This compound

  • Arbutin (positive control)

  • Phosphate-buffered saline (PBS)

  • 1N NaOH

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Cell lysis buffer

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Seeding:

    • Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various non-toxic concentrations of this compound or arbutin for 1 hour.[1]

    • Stimulate melanogenesis by adding α-MSH (e.g., 100 nM) or forskolin (e.g., 10 µM) to the media.[1]

    • Incubate the cells for 48-72 hours.

  • Melanin Content Measurement:

    • Wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour.

    • Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

    • Normalize the melanin content to the total protein content of the cells, determined using a BCA protein assay on a parallel set of cell lysates.

  • Cell Viability Assay (MTT):

    • In a separate 96-well plate, treat the cells as described above.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm to determine cell viability and ensure the observed effects on melanin are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of melanin inhibition relative to the stimulated, untreated control.

    • Plot the percentage of inhibition against the concentration of this compound to evaluate its dose-dependent effect.

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_components Add Reagents to Microplate (Inhibitor, Substrate) prep_enzyme->add_components prep_substrate Prepare Substrate Solution prep_substrate->add_components prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_components pre_incubate Pre-incubate add_components->pre_incubate start_reaction Initiate Reaction (Add Enzyme) pre_incubate->start_reaction measure Measure Signal (e.g., Absorbance, Fluorescence) start_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition kinetic_analysis Kinetic Analysis (Lineweaver-Burk/Dixon Plots) calc_rate->kinetic_analysis plot_dose_response Plot Dose-Response Curve calc_inhibition->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50 determine_ki Determine Ki and Inhibition Mechanism kinetic_analysis->determine_ki

References

Application Notes & Protocols: High-Throughput Screening Methods for Luteolin 7-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin is a common flavonoid found in many plants that has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In vivo, luteolin is often metabolized into conjugated forms, such as Luteolin 7-sulfate (L7S). While many high-throughput screening (HTS) campaigns have identified luteolin as a bioactive compound, its metabolites like L7S are also of significant interest as they represent the circulating forms in the body and may possess their own unique biological activities or improved bioavailability. For instance, L7S has been specifically shown to attenuate melanin synthesis by inhibiting tyrosinase (TYR) gene expression.[1][2][3][4]

These application notes provide a framework for developing and implementing high-throughput screening assays to identify and characterize the biological activities of this compound. The protocols described are based on established HTS methodologies for flavonoids and can be adapted to screen for various effects, such as enzyme inhibition, modulation of cell signaling pathways, and anti-inflammatory responses.

Key Signaling Pathways

Luteolin is known to modulate multiple key cellular signaling pathways.[5][6][7] While the specific effects of L7S on all these pathways are less characterized, they represent primary targets for HTS campaigns. Luteolin has been shown to inhibit the PI3K/AKT/mTOR and MAPK pathways, which are crucial in cancer cell proliferation and survival.[6] It also interferes with the NF-κB and STAT3 signaling pathways, which are central to inflammatory responses.[6]

A specific signaling pathway identified for this compound is its role in melanogenesis. L7S attenuates the expression of the tyrosinase (TYR) gene by interfering with the cAMP-responsive element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling cascade.[1][4]

Visualized Pathways

Below are diagrams illustrating a common pathway modulated by the parent compound, luteolin, and the specific pathway known for this compound.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Luteolin Luteolin Luteolin->PI3K Inhibits Luteolin->AKT Inhibits Phosphorylation

Caption: Luteolin's inhibition of the PI3K/AKT/mTOR signaling pathway.

L7S_Melanin_Pathway Stimulus α-MSH or Forskolin AC Adenylyl Cyclase Stimulus->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB p MITF MITF (Transcription Factor) CREB->MITF Activates TYR Tyrosinase (TYR) Gene Expression MITF->TYR Melanin Melanin Synthesis TYR->Melanin L7S This compound L7S->CREB Inhibits Phosphorylation

Caption: L7S inhibition of the CREB/MITF pathway to reduce melanin synthesis.

High-Throughput Screening Workflow

A typical HTS campaign follows a standardized workflow to ensure efficiency and reproducibility. This process is applicable for screening L7S against various targets.

HTS_Workflow AssayDev 1. Assay Development & Miniaturization LibPrep 2. Compound Library Preparation (L7S) AssayDev->LibPrep Screening 3. Automated High-Throughput Screen LibPrep->Screening DataAcq 4. Data Acquisition & Primary Analysis Screening->DataAcq HitID 5. Hit Identification & Confirmation DataAcq->HitID DoseResp 6. Dose-Response & Potency (IC₅₀) HitID->DoseResp SAR 7. Secondary Assays & SAR Studies DoseResp->SAR

Caption: General workflow for a high-throughput screening (HTS) campaign.

Experimental Protocols

The following protocols describe common HTS assays that can be used to screen for the activity of this compound.

Protocol 1: Cell-Based NF-κB Reporter Assay

This assay is designed to identify compounds that inhibit the pro-inflammatory NF-κB signaling pathway. It uses a cell line engineered with an NF-κB response element driving the expression of a reporter gene, such as luciferase.[8][9]

Objective: To quantify the inhibitory effect of L7S on TNF-α-induced NF-κB activation.

Methodology:

  • Cell Culture:

    • Use a stable cell line, such as HEK293-NF-κB-luc, which contains a luciferase reporter gene under the control of an NF-κB promoter.

    • Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin) to maintain the reporter construct.

  • Assay Procedure:

    • Seed cells into white, clear-bottom 384-well plates at a density of 10,000 cells/well in 40 µL of media and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare a serial dilution of this compound in assay media. Add 5 µL of the compound solution to the appropriate wells. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., an established NF-κB inhibitor).

    • Incubate for 1 hour at 37°C.

    • Prepare a solution of TNF-α (stimulant) to a final concentration of 10 ng/mL. Add 5 µL to all wells except the unstimulated negative control wells.

    • Incubate the plate for 6-8 hours at 37°C.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well.

    • Incubate for 10 minutes in the dark to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle controls.

    • Plot the normalized response against the logarithm of the L7S concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Biochemical Enzyme Inhibition Assay (e.g., Xanthine Oxidase)

Flavonoids are known to inhibit various enzymes.[10][11][12] This protocol describes a generic absorbance-based assay for measuring the inhibition of an enzyme like Xanthine Oxidase (XO), which is a target for hyperuricemia.

Objective: To determine the inhibitory potential of L7S against a specific enzyme target.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

    • Enzyme: Xanthine Oxidase solution prepared in assay buffer.

    • Substrate: Xanthine solution prepared in assay buffer. The final concentration should be at or below the Kₘ value to effectively screen for competitive inhibitors.[13]

    • Test Compound: this compound serially diluted in assay buffer.

  • Assay Procedure (384-well UV-transparent plate):

    • Add 5 µL of L7S solution or control (vehicle, positive control inhibitor like Allopurinol) to each well.

    • Add 20 µL of Xanthine Oxidase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the Xanthine substrate solution.

  • Signal Detection:

    • Immediately measure the absorbance at 295 nm (corresponding to the formation of uric acid) every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each well.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of L7S concentration to calculate the IC₅₀ value.

Quantitative Data Summary

While specific high-throughput screening data for this compound is not widely published, data for the parent compound luteolin and other flavonoids are available and provide a benchmark for expected activity.

CompoundAssay TypeTarget/PathwayCell Line / SystemResult (IC₅₀)Reference
Luteolin Anti-inflammatoryNF-κB InhibitionHEK293~5.11 µmol/L (analogue)[8]
Luteolin Enzyme InhibitionXanthine OxidaseBiochemical4.5-8.1 µg/mL[11]
Luteolin Enzyme InhibitionUreaseBiochemical4.8-7.2 µg/mL[11]
Luteolin Anti-hypertrophicPPARγ ModulationCardiomyocytesIdentified as top hit[14][15]
Quercetin Enzyme InhibitionXanthine OxidaseImmobilized Enzyme79.86% inhibition[12]
Apigenin Enzyme InhibitionXanthine OxidaseImmobilized Enzyme80.98% inhibition[12]

Note: The sulfation of luteolin may alter its cell permeability and target-binding affinity, potentially leading to different IC₅₀ values compared to the parent compound. These values should be considered as reference points for assay development.

References

Application of Luteolin 7-Sulfate in Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-sulfate is a sulfated flavonoid, a derivative of the widely studied flavone luteolin. It is found in some marine plants, such as Phyllospadix iwatensis Makino.[1][2] While research on luteolin and its other glycosides in the context of metabolomics is emerging, specific metabolomics studies dedicated to this compound are not yet widely available. However, based on its known biological activities and the metabolic effects of its parent compound, this compound presents a compelling candidate for future metabolomics investigations.

This document provides an overview of the known applications of this compound, proposes potential applications in metabolomics, and offers detailed protocols for researchers interested in exploring its metabolic effects. The primary established bioactivity of this compound is its anti-melanogenic effect, which has been shown to be mediated through the inhibition of the CREB-MITF signaling pathway.[1][2][3]

Known Biological Activity of this compound

The principal characterized activity of this compound is its ability to attenuate melanin synthesis.[1][2][4] Studies have demonstrated that it can inhibit tyrosinase (TYR) gene expression, a key enzyme in melanogenesis. This inhibition is achieved through the modulation of the cAMP-responsive element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling cascade.[1][2][3] Notably, this compound has been shown to have lower cytotoxicity compared to its parent compound, luteolin, in B16/F10 melanoma cells and human epidermal melanocytes.[2][4]

Potential Applications in Metabolomics

Given the metabolic reprogramming effects observed with luteolin and its other derivatives, it is hypothesized that this compound could also significantly impact cellular metabolism. Potential areas of investigation in metabolomics include:

  • Cancer Metabolomics: Luteolin has been shown to modulate metabolic pathways in cancer cells.[5] Metabolomics studies could elucidate whether this compound exerts similar effects, potentially through altered glucose metabolism, amino acid utilization, or lipid metabolism.

  • Inflammatory Response: Luteolin and its glycosides possess anti-inflammatory properties by modulating signaling pathways such as NF-κB and MAPK.[6][7] Untargeted metabolomics could reveal changes in inflammatory lipid mediators, amino acid metabolism, and cellular redox state in response to this compound.

  • Dermatological and Cosmetic Research: Building on its known anti-melanogenic effects, metabolomics can be employed to understand the broader metabolic impact of this compound on skin cells. This could involve profiling changes in the metabolome of keratinocytes and melanocytes to identify novel mechanisms of action and biomarkers of efficacy.

  • Drug Metabolism and Pharmacokinetics: The interaction of luteolin and its conjugates with drug-metabolizing enzymes like cytochrome P450s has been investigated.[8] Metabolomics can be a powerful tool to study the biotransformation of this compound and its effect on the metabolism of other xenobiotics.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, luteolin, from published studies.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
This compoundB16-F10> 100[9]
LuteolinB16-F10~ 50[9]
LuteolinMDA-MB-23132[10]
LuteolinMCF-715[10]

Table 2: Inhibitory Effects on Melanin Synthesis

CompoundTreatmentConcentration (µM)Inhibition of Melanin Content (%)Reference
This compoundα-MSH-stimulated B16-F10 cells3~ 20[9]
This compoundα-MSH-stimulated B16-F10 cells10~ 40[9]
This compoundα-MSH-stimulated B16-F10 cells30~ 60[9]

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound, including a proposed protocol for untargeted metabolomics analysis.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on luteolin and its derivatives.[10]

  • Cell Seeding: Seed cells (e.g., B16-F10 melanoma cells, human epidermal melanocytes) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Melanin Content Assay

This protocol is based on the methodology used to assess the anti-melanogenic effects of this compound.[9]

  • Cell Culture and Treatment: Culture B16-F10 cells and treat with this compound and a melanogenesis stimulator (e.g., 0.1 µM α-MSH) for 48-72 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.

  • Absorbance Measurement: Measure the absorbance of the lysate at 405 nm.

  • Standard Curve: Generate a standard curve using synthetic melanin.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Data Normalization: Normalize the melanin content to the total protein concentration.

Protocol 3: Proposed Untargeted Metabolomics Analysis using LC-MS

This protocol provides a general framework for investigating the metabolic effects of this compound on cultured cells.

  • Sample Preparation:

    • Culture cells to ~80% confluency and treat with this compound (at a non-toxic concentration) and a vehicle control for a specified time (e.g., 24 hours).

    • Quench metabolism by rapidly washing the cells with ice-cold saline.

    • Extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

  • LC-MS Analysis:

    • Chromatography: Use a HILIC or reversed-phase column for separation of polar and non-polar metabolites, respectively.

    • Mobile Phases:

      • HILIC: Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Reversed-Phase: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to achieve broad metabolite coverage.

    • Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode.

  • Data Processing and Analysis:

    • Use software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and integration.

    • Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites between the this compound treated and control groups.

    • Identify metabolites using online databases (e.g., HMDB, METLIN) based on accurate mass and MS/MS fragmentation patterns.

    • Perform pathway analysis using tools like MetaboAnalyst or KEGG to identify metabolic pathways affected by this compound.

Visualizations

The following diagrams illustrate the known signaling pathway affected by this compound and a proposed workflow for its investigation using metabolomics.

Luteolin7Sulfate_Signaling Stimulator α-MSH / Forskolin AC Adenylate Cyclase Stimulator->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF (transcription) pCREB->MITF Tyrosinase Tyrosinase (gene expression) MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Luteolin7Sulfate This compound Luteolin7Sulfate->pCREB Inhibits

Caption: Signaling pathway of this compound in melanin synthesis inhibition.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_data_analysis Data Analysis & Interpretation CellCulture Cell Culture (e.g., Melanocytes, Cancer Cells) Treatment This compound Treatment CellCulture->Treatment Quenching Metabolism Quenching Treatment->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS Analysis (Untargeted) Extraction->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing Stats Statistical Analysis (PCA, PLS-DA) DataProcessing->Stats MetaboliteID Metabolite Identification Stats->MetaboliteID PathwayAnalysis Pathway Analysis MetaboliteID->PathwayAnalysis BiologicalInterpretation Biological Interpretation PathwayAnalysis->BiologicalInterpretation

Caption: Proposed experimental workflow for metabolomics analysis of this compound.

References

Application Notes and Protocols for Luteolin 7-Sulfate Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Luteolin 7-sulfate as an analytical standard. This document is intended to guide researchers in the accurate quantification and analysis of this compound in various matrices, supporting drug development, quality control, and scientific research.

Introduction to this compound

This compound is a sulfated flavonoid, a derivative of the naturally occurring flavone, luteolin. It is found in various plants, including Eclipta prostrata and the marine plant Phyllospadix iwatensis.[1][2] Like other flavonoids, this compound exhibits various biological activities and is of interest for its potential therapeutic applications. Notably, it has been shown to inhibit melanin synthesis by attenuating tyrosinase gene expression through the CREB- and MITF-mediated signaling pathway.[3][4][5][6] This makes it a compound of interest in dermatology and cosmetology for addressing hyperpigmentation disorders.

Accurate and precise analytical methods are crucial for the quantification of this compound in research and product development. A certified analytical standard is essential for method development, validation, and routine analysis.

Chemical Information:

  • CAS Number: 56857-57-9[2][7]

  • Molecular Formula: C₁₅H₁₀O₉S[7]

  • Molecular Weight: 366.30 g/mol [2]

Application: Inhibition of Melanogenesis

This compound has been identified as an inhibitor of melanin synthesis.[3][4][5][6] This activity is primarily attributed to its ability to downregulate the expression of tyrosinase, the key enzyme in melanogenesis. The mechanism involves the inhibition of the cAMP-responsive element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling pathway.[2][3][4][5]

The following diagram illustrates the signaling cascade leading to melanin synthesis and the point of intervention by this compound.

Melanogenesis_Inhibition cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome Stimulus Stimulus Receptor Receptor Stimulus->Receptor e.g., α-MSH AC AC Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF_Gene MITF Gene pCREB->MITF_Gene Activates Transcription MITF MITF (Transcription Factor) MITF_Gene->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translation Melanin Melanin Tyrosinase->Melanin Catalyzes (Tyrosine -> DOPA -> Dopaquinone) Luteolin_7_Sulfate This compound Luteolin_7_Sulfate->pCREB Inhibits Phosphorylation

Caption: this compound inhibits melanin synthesis by targeting the CREB-MITF pathway.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended technique for the quantification of this compound.

This method is suitable for routine quality control and quantification in simpler matrices.

Experimental Protocol: HPLC-UV Quantification of this compound

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For plant extracts, perform a suitable extraction (e.g., methanol or ethanol) followed by filtration through a 0.45 µm syringe filter.

    • For formulated products, dissolve the product in a suitable solvent and filter.

    • Ensure the final sample concentration falls within the calibration curve range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Approximately 350 nm.

    • Column Temperature: 30°C.

  • Calibration Curve:

    • Inject the working standards and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

    • Determine the linearity (R²) of the curve.

  • Quantification:

    • Inject the prepared sample.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Illustrative HPLC-UV Method Parameters:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90-10% B
Flow Rate 1.0 mL/min
Detection UV at 350 nm
Temperature 30°C

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.

Experimental Protocol: LC-MS/MS Quantification of this compound

  • Standard and Sample Preparation:

    • Follow the same procedure as for HPLC-UV, but with a lower concentration range for working standards (e.g., 1 ng/mL to 500 ng/mL).

    • An internal standard (e.g., a structurally similar flavonoid sulfate) is recommended for improved accuracy.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: As described for HPLC-UV.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound.

  • Data Analysis:

    • Construct a calibration curve using the peak area ratio of the analyte to the internal standard.

    • Quantify this compound in samples based on this calibration curve.

Illustrative LC-MS/MS Method Parameters:

ParameterValue
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation
Flow Rate 0.3 mL/min
Ionization ESI Negative
Precursor Ion (m/z) ~365
Product Ions (m/z) To be determined by infusion

Method Validation (as per ICH Guidelines)

For use in regulated environments, the analytical method should be validated according to ICH Q2(R1) guidelines.[8][9][10][11]

Summary of Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.No interference at the retention time of the analyte.
Linearity Proportionality of the response to the concentration.Correlation coefficient (R²) ≥ 0.995.
Range Concentration interval where the method is precise and accurate.To be established based on linearity, accuracy, and precision.
Accuracy Closeness of the measured value to the true value.Recovery of 98-102% for spiked samples.
Precision Repeatability and intermediate precision of the measurements.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantified with precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness Capacity to remain unaffected by small variations in method parameters.RSD of results should remain within acceptable limits.

Experimental Workflows

The following diagrams illustrate the general workflows for sample analysis using a this compound standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Stock Prepare this compound Stock Solution Working_Standards Prepare Working Standards (Serial Dilution) Standard_Stock->Working_Standards HPLC_Run HPLC-UV or LC-MS/MS Analysis Working_Standards->HPLC_Run Sample_Prep Prepare Sample (Extraction/Dissolution, Filtration) Sample_Prep->HPLC_Run Calibration_Curve Generate Calibration Curve HPLC_Run->Calibration_Curve Quantification Quantify this compound in Sample HPLC_Run->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the quantitative analysis of this compound.

Method_Validation_Workflow cluster_validation_params Validation Parameters Define_Method Define Analytical Method (HPLC-UV or LC-MS/MS) Prepare_Protocol Prepare Validation Protocol (ICH Guidelines) Define_Method->Prepare_Protocol Specificity Specificity Prepare_Protocol->Specificity Linearity Linearity Prepare_Protocol->Linearity Accuracy Accuracy Prepare_Protocol->Accuracy Precision Precision Prepare_Protocol->Precision LOD_LOQ LOD & LOQ Prepare_Protocol->LOD_LOQ Robustness Robustness Prepare_Protocol->Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for analytical method validation according to ICH guidelines.

Storage and Handling

  • Storage: The this compound analytical standard should be stored at -20°C in a tightly sealed container, protected from light and moisture.

  • Handling: Allow the standard to equilibrate to room temperature before opening to prevent condensation. Use appropriate personal protective equipment (PPE) when handling the standard.

  • Solution Stability: Prepare solutions fresh daily. If storage is necessary, store stock solutions in tightly sealed vials at -20°C for short periods.

Disclaimer: The information provided in these application notes is for guidance only. It is the responsibility of the user to develop and validate their own analytical methods for their specific application.

References

Troubleshooting & Optimization

Improving the stability of Luteolin 7-sulfate in solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Luteolin 7-sulfate, maintaining its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.[3]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure stability, stock solutions of this compound should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.[1][2]

  • -20°C: Stable for up to 1 month.[1][2]

It is crucial to protect the solutions from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2][4]

Q3: How stable is this compound in aqueous solutions and cell culture media?

A3: The sulfate-ester bond in this compound and other sulfated flavonoids is relatively unstable and can be prone to hydrolysis, especially under acidic conditions. While specific degradation kinetics in various aqueous buffers and cell culture media are not extensively documented for this compound, general principles for sulfated flavonoids apply. The stability will be influenced by the pH, temperature, and duration of incubation. For cellular experiments, it is advisable to prepare fresh working solutions from a frozen stock solution immediately before use.

Q4: Can I heat the solution to aid in dissolving this compound?

A4: Gentle heating to 37°C and sonication can be used to aid in the dissolution of this compound in DMSO.[2][4] However, prolonged exposure to high temperatures should be avoided as flavonoids, in general, can be sensitive to heat, which may lead to degradation.[5]

Troubleshooting Guide: Degradation of this compound in Solution

This guide addresses common issues related to the instability of this compound in experimental settings.

Problem Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected bioactivity in experiments. Degradation of this compound in the working solution. The sulfate-ester bond is susceptible to hydrolysis, particularly in acidic environments.1. Prepare fresh working solutions: Always prepare working solutions from a frozen stock immediately before each experiment. 2. Maintain appropriate pH: If possible, use buffers with a neutral to slightly acidic pH. Studies on other sulfated flavonoids show good stability in solutions containing 0.1% to 1.0% formic acid or 0.1% trifluoroacetic acid (TFA). However, concentrations as high as 0.5% TFA can lead to acid hydrolysis.[6] 3. Minimize incubation time: Reduce the time the compound spends in aqueous solutions, especially at elevated temperatures (e.g., 37°C in an incubator).
Precipitation of the compound in aqueous buffer or cell culture medium. Poor aqueous solubility of this compound. While the sulfate group enhances water solubility compared to luteolin, it may still have limited solubility in purely aqueous systems.1. Check final DMSO concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.1%).[3] 2. Use a suitable buffer: The choice of buffer can influence solubility. Empirical testing of different buffer systems may be necessary.
Loss of compound integrity over time, even when stored correctly. Photodegradation or oxidation. Flavonoids are known to be sensitive to light and oxygen.1. Protect from light: Store stock and working solutions in amber vials or wrap containers in aluminum foil.[1] 2. Use degassed solvents: For long-term storage or sensitive applications, consider using solvents that have been degassed to remove dissolved oxygen. 3. Consider antioxidants: While not specifically documented for this compound, the use of antioxidants in the formulation could potentially mitigate oxidative degradation.
Variability between different batches of the compound. Differences in purity or handling during manufacturing and shipping. 1. Verify certificate of analysis: Always check the purity and characterization data provided by the supplier. 2. Handle new batches consistently: When starting with a new batch, perform a small-scale pilot experiment to confirm its activity and stability under your standard conditions.

Data on Storage and Stability

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended Maximum Storage DurationKey Considerations
-80°C6 months[1][2]Protect from light. Aliquot to avoid freeze-thaw cycles.
-20°C1 month[1][2]Protect from light. Aliquot for short-term use.
4°CNot recommended for long-term storage.For working solutions, prepare fresh daily. If a clear solution is prepared for short-term use, it is recommended to prepare it weekly.[3]
Room TemperatureNot recommended for solutions.Solid compound should be stored at 4°C and protected from light.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Hygroscopic DMSO can significantly impact solubility, so using a newly opened container is recommended.[1]

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If dissolution is incomplete, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.[2][4]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected (amber) tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Stability Assessment of this compound by HPLC

Objective: To quantify the degradation of this compound under specific experimental conditions (e.g., different pH, temperature).

Materials:

  • This compound solution

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a small percentage of formic or trifluoroacetic acid)

  • Incubator or water bath

  • pH meter

  • Appropriate buffers

Procedure:

  • Prepare a solution of this compound in the desired buffer system or cell culture medium at a known concentration.

  • Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area corresponding to intact this compound. A suitable detection wavelength is around 350 nm.[7]

  • Incubate the solution under the desired stress condition (e.g., 37°C, exposure to a specific light source).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Record the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics. If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will yield a straight line, the slope of which is the negative of the degradation rate constant (k). The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use prep_solid This compound (Solid) prep_stock Prepare Stock Solution (e.g., 50 mM) prep_solid->prep_stock prep_dmso Anhydrous DMSO prep_dmso->prep_stock prep_aliquot Aliquot into single-use tubes prep_stock->prep_aliquot prep_store Store at -80°C or -20°C prep_aliquot->prep_store exp_thaw Thaw one aliquot prep_store->exp_thaw exp_dilute Dilute to working concentration in buffer/media exp_thaw->exp_dilute exp_run Perform Experiment exp_dilute->exp_run exp_analyze Analyze Results exp_run->exp_analyze

Caption: Workflow for Preparation and Use of this compound Solutions.

signaling_pathway Luteolin_7_Sulfate This compound CREB CREB Phosphorylation Luteolin_7_Sulfate->CREB Inhibits MITF MITF Expression CREB->MITF Activates TYR_Expression Tyrosinase (TYR) Gene Expression MITF->TYR_Expression Promotes Melanin Melanin Synthesis TYR_Expression->Melanin Leads to

Caption: this compound Signaling Pathway in Melanin Synthesis Inhibition.[7][8]

References

Overcoming matrix effects in Luteolin 7-sulfate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Luteolin 7-sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis, with a focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of quantitation for this compound.[1][2] In complex biological matrices such as plasma, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[1]

Q2: I am observing poor sensitivity and inconsistent results for my this compound samples. Could this be due to matrix effects?

A2: Yes, poor sensitivity, high variability in signal intensity, and inconsistent results are classic indicators of matrix effects, particularly ion suppression.[2] To confirm this, you can perform a post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of this compound would indicate the presence of co-eluting matrix components that are suppressing its ionization.

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis in plasma?

A3: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[1][3] For this compound and other flavonoid analyses in plasma, the following techniques are commonly employed:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[4][5][6] While effective at removing a large portion of proteins, it may not remove other interfering substances like phospholipids, so further cleanup might be necessary.

  • Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte of interest from the aqueous plasma sample into an immiscible organic solvent. This technique can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[1][3] It utilizes a solid sorbent to retain the analyte while interfering compounds are washed away. For flavonoids, reversed-phase (C18) or mixed-mode cation exchange cartridges can be effective.

The choice of method depends on the complexity of the matrix, the required sensitivity, and the available resources. For quantitative analysis of luteolin and its metabolites in rat plasma, protein precipitation with methanol has been successfully used.[6]

Troubleshooting Guide

Below are common issues encountered during this compound analysis and steps to resolve them.

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and pH. For this compound, which is a polar compound, ensure the extraction solvent has appropriate polarity. For LLE, adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for better partitioning into the organic phase.
Analyte Adsorption Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to container surfaces.
Improper SPE Method Ensure the SPE cartridge is appropriate for this compound. Optimize the conditioning, loading, washing, and elution steps. A weak wash solvent can lead to the loss of the analyte, while a strong wash can prematurely elute it.
Issue 2: Significant Ion Suppression
Potential Cause Troubleshooting Step
Co-elution of Matrix Components 1. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering peaks. A shallower gradient can improve resolution. Experiment with different mobile phase compositions and additives (e.g., formic acid, ammonium acetate).[4][6] For example, a gradient elution with acetonitrile and water containing 0.05% formic acid has been used for the separation of luteolin glycosides.[4] 2. Enhance Sample Cleanup: If using PPT, consider adding a subsequent cleanup step like SPE or LLE to remove more matrix components.
High Sample Concentration Dilute the sample extract to reduce the concentration of matrix components. This can be a simple and effective way to mitigate ion suppression, although it may impact the limit of quantitation.
Choice of Ionization Source Electrospray ionization (ESI) is commonly used for flavonoids. If significant ion suppression is observed, consider optimizing the ESI source parameters (e.g., capillary voltage, gas flow, temperature). In some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects for certain compounds.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation

This protocol is adapted from a method for the analysis of luteolin and its metabolites in rat plasma.[6]

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes to separate the plasma.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of methanol (containing an appropriate internal standard).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Flavonoid Analysis

The following are example starting parameters that can be optimized for this compound analysis, based on methods for similar compounds.[4][5][6]

Parameter Condition
LC Column C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)

Note: For this compound, the precursor ion ([M-H]⁻) would be approximately m/z 365. The product ion would correspond to the loss of the sulfate group (SO₃), resulting in the luteolin fragment at approximately m/z 285.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample ppt Protein Precipitation (Methanol) plasma->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantitation data->quant report Results quant->report

Caption: A typical experimental workflow for the analysis of this compound in plasma.

troubleshooting_logic start Inconsistent Results or Low Signal for this compound check_recovery Is Analyte Recovery Low? start->check_recovery check_suppression Is Ion Suppression Present? check_recovery->check_suppression No optimize_extraction Optimize Sample Preparation (e.g., SPE, LLE) check_recovery->optimize_extraction Yes optimize_lc Optimize LC Method (e.g., Gradient, Column) check_suppression->optimize_lc Yes use_is Use Stable Isotope-Labeled Internal Standard check_suppression->use_is No optimize_extraction->check_suppression optimize_lc->use_is end Successful Analysis use_is->end

References

Technical Support Center: Optimizing Chromatographic Separation of Luteolin Sulfates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of luteolin sulfates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the chromatographic separation of luteolin sulfates?

A1: The primary challenges in separating luteolin sulfates, which are polar and ionizable compounds, include poor peak shape (tailing or fronting), inadequate resolution between sulfate isomers, and low retention on traditional reversed-phase columns.[1][2] The sulfate group's ionic nature can lead to undesirable interactions with the stationary phase, causing peak distortion.[1] Additionally, the presence of multiple isomers with similar physicochemical properties makes their separation difficult.[3][4][5]

Q2: Which type of HPLC column is best suited for separating luteolin sulfates?

A2: While standard C18 columns can be used, they may not provide optimal retention and peak shape for highly polar luteolin sulfates.[6] For improved performance, consider the following options:

  • Polar-Embedded C18 Columns: These columns have a polar group embedded in the alkyl chain, which can help to reduce peak tailing for polar and basic compounds.

  • Pentafluorophenyl (PFP) Columns: PFP phases offer alternative selectivity to C18 columns and can be particularly effective for separating isomers and polar compounds through a combination of hydrophobic, pi-pi, and dipole-dipole interactions.[1][7]

  • Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC can be a good option for very polar compounds that show little or no retention in reversed-phase chromatography.[8]

Q3: How does the mobile phase pH affect the separation of luteolin sulfates?

A3: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like luteolin sulfates.[9][10] The sulfate group is acidic, and its degree of ionization is pH-dependent.

  • Low pH (acidic conditions): Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically to a pH of 2-3) suppresses the ionization of the sulfate group.[1][11][12] This increases the hydrophobicity of the molecule, leading to better retention on reversed-phase columns and often sharper peaks.[9][10]

  • Buffered Mobile Phase: Using a buffer, such as ammonium acetate, can help to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[1][7]

Q4: What is the role of ion-pairing reagents in the analysis of luteolin sulfates?

A4: Ion-pairing reagents are additives that can be used to improve the retention and peak shape of ionic compounds in reversed-phase HPLC.[1][13] These reagents, such as tetrabutylammonium, have a hydrophobic tail that interacts with the stationary phase and an ionic head that pairs with the oppositely charged analyte (the sulfate group).[9] This neutralizes the charge on the luteolin sulfate, increasing its retention and often leading to sharper, more symmetrical peaks.[1] However, it's important to note that ion-pairing reagents are generally not compatible with mass spectrometry (MS) detection.[1][7]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Recommended Solution
Secondary Interactions The acidic silanol groups on the silica backbone of the stationary phase can interact with the sulfate group, causing peak tailing.
- Lower Mobile Phase pH: Add 0.1% formic acid or TFA to the mobile phase to suppress silanol activity and analyte ionization.[1][11][12]
- Use a Modern, End-capped Column: Employ a high-purity silica column with effective end-capping to minimize exposed silanols.
- Consider a Different Stationary Phase: A PFP or polar-embedded column may offer better peak shapes.[1][7]
Column Overload Injecting too much sample can lead to broad, asymmetrical peaks.[14]
- Reduce Injection Volume or Sample Concentration: Dilute the sample and re-inject.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14]
- Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.[14]
- Wash the Column: Follow the manufacturer's instructions for column washing. A typical wash sequence for a reversed-phase column is water, methanol, acetonitrile, isopropanol, and then back to the mobile phase.
- Replace the Column: If washing does not resolve the issue, the column may need to be replaced.
Problem 2: Poor Resolution Between Luteolin Sulfate Isomers
Potential Cause Recommended Solution
Insufficient Selectivity of the Stationary Phase The column may not be able to differentiate between the subtle structural differences of the isomers.
- Try a Different Stationary Phase: A PFP column often provides different selectivity compared to a C18 column and may resolve the isomers.[1][7]
- Test Different Column Chemistries: Experiment with columns from different manufacturers as they can have varying selectivities even with the same nominal phase.
Suboptimal Mobile Phase Composition The mobile phase composition may not be providing enough separation power.
- Optimize the Organic Solvent: Try methanol instead of acetonitrile, or a mixture of the two. The choice of organic modifier can significantly impact selectivity.[15]
- Adjust the Gradient: A shallower gradient can often improve the resolution of closely eluting peaks.
- Modify Mobile Phase pH: Small changes in pH can alter the ionization state and retention of isomers differently, potentially improving resolution.[10]
Inadequate Column Efficiency The column may not have enough theoretical plates to separate the isomers.
- Use a Longer Column or a Column with Smaller Particles: This will increase the overall efficiency of the separation.
- Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.[9]

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Luteolin Sulfates

This protocol provides a starting point for the separation of luteolin sulfates and can be optimized further.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase A: 0.5% Formic acid in water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient Program:

    • 0-30 min: 20-80% B (linear gradient)

    • 30-35 min: 80-100% B

    • 35-40 min: 100-20% B

    • 40-50 min: 20% B (re-equilibration)[11]

  • Flow Rate: 0.6 mL/min.[11]

  • Detection: UV at 350 nm.[11]

  • Column Temperature: 30 °C.

Protocol 2: Optimized HPLC Method for Improved Peak Shape and Resolution

This method utilizes a different stationary phase and buffer system for potentially better performance.

  • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5-50% B (linear gradient)

    • 15-18 min: 50-95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 350 nm or MS detection.

  • Column Temperature: 40 °C.

Quantitative Data Summary

The following table summarizes retention times for luteolin and its sulfates from a published study to provide a reference for method development.

CompoundRetention Time (min)Chromatographic Conditions
Luteolin-3'-O-sulfate~10.5Column: PFP; Mobile Phase: Water/Methanol with TFA[1]
Luteolin-4'-O-sulfate~10.8Column: PFP; Mobile Phase: Water/Methanol with TFA[1]
Luteolin-7-O-sulfate~11.2Column: PFP; Mobile Phase: Water/Methanol with TFA[1]
Luteolin~20.0Column: Chromolith RP-18e; Mobile Phase: Acetonitrile/Water with Formic Acid[1]

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions and should be used as a general guide.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample or Synthesis Reaction Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection Inject Sample Concentration->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV/Vis or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Standard Curve Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: A typical experimental workflow for the analysis of luteolin sulfates.

Troubleshooting_Logic Start Chromatographic Problem Identified CheckPeakShape Is Peak Shape Poor? Start->CheckPeakShape CheckResolution Is Resolution Inadequate? Start->CheckResolution CheckPeakShape->CheckResolution No AdjustMobilePhase Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) CheckPeakShape->AdjustMobilePhase Yes OptimizeGradient Optimize Gradient Profile (e.g., shallower gradient) CheckResolution->OptimizeGradient Yes End Problem Resolved CheckResolution->End No ChangeColumn Change Stationary Phase (e.g., PFP Column) AdjustMobilePhase->ChangeColumn CheckSample Check Sample Solvent and Concentration ChangeColumn->CheckSample CheckSample->End ChangeOrganic Change Organic Modifier (Methanol vs. Acetonitrile) OptimizeGradient->ChangeOrganic IncreaseEfficiency Increase Column Efficiency (Longer Column/Smaller Particles) ChangeOrganic->IncreaseEfficiency IncreaseEfficiency->End

References

Troubleshooting low recovery of Luteolin 7-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Luteolin 7-sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on addressing issues of low recovery.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can be a significant issue during extraction, purification, and analysis. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: I am experiencing significantly lower than expected yields of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of this compound can stem from several factors, primarily related to its stability, extraction efficiency, and purification methodology. Sulfated flavonoids can be unstable, and their recovery is often influenced by the choice of solvents and extraction techniques.[1] Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

Troubleshooting_Low_Recovery cluster_extraction Extraction Troubleshooting cluster_stability Stability Troubleshooting cluster_purification Purification Troubleshooting cluster_quantification Quantification Troubleshooting start Start: Low Luteolin 7-Sulfate Recovery extraction Step 1: Evaluate Extraction Protocol start->extraction stability Step 2: Assess Compound Stability extraction->stability If extraction seems optimal q1 Is the extraction solvent appropriate? extraction->q1 purification Step 3: Review Purification Method stability->purification If compound is stable q3 Are samples protected from degradation? stability->q3 quantification Step 4: Verify Quantification Accuracy purification->quantification If purification is efficient q4 Is the chromatography method suitable? purification->q4 end Resolution: Optimized Recovery Achieved quantification->end If quantification is accurate q5 Is the HPLC method validated? quantification->q5 q2 Is the extraction technique optimized? q1->q2 Yes a1 Consider polar solvents like methanol or ethanol-water mixtures. Acidify solvent to improve stability. q1->a1 No a2 Optimize parameters (time, temp). Consider UAE or MAE for better efficiency. q2->a2 No a3 Work at low temperatures. Protect from light. Use fresh samples/extracts. q3->a3 No a4 Use appropriate stationary phase (e.g., Sephadex LH20, C18). Optimize mobile phase. q4->a4 No a5 Check column, mobile phase, and detector settings (e.g., 350 nm). Run standards. q5->a5 No

Caption: Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Extraction

Q1: What are the recommended extraction techniques for this compound?

A1: While traditional methods like maceration can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient for flavonoids.[2][3] For this compound, which is more polar than its aglycone, using polar solvents is crucial.

Q2: Which solvents are best for extracting this compound?

A2: Polar solvents are recommended. Methanol, ethanol, and their aqueous mixtures are commonly used for flavonoid extraction.[4][5] The solubility of luteolin is poor in water but increases in organic solvents like ethanol and methanol.[4][6] For sulfated flavonoids, slightly acidified solvents (e.g., with formic or acetic acid) can improve stability and extraction efficiency by keeping the compounds in a protonated state.[2]

Table 1: Comparison of Solvents for Flavonoid Extraction

Solvent SystemPolarityAdvantagesDisadvantages
100% MethanolHighGood for polar flavonoids.[4]Can extract a wide range of compounds, requiring further purification.
70% Ethanol (aq)HighEffective for many flavonoids, generally recognized as safe (GRAS).Optimization of water content may be needed.
AcetoneMedium-HighHigh extraction rates for some flavonoids.[4]Volatile, may require specific handling.
Acidified Methanol/Ethanol (e.g., with 0.1% HCl or Formic Acid)HighCan improve the stability of pH-sensitive compounds like flavonoid sulfates.[2][7]Acid may cause hydrolysis of glycosides if conditions are too harsh.
Stability and Storage

Q3: How stable is this compound, and what are the optimal storage conditions?

A3: this compound, like other sulfated flavonoids, can be prone to degradation, particularly hydrolysis of the sulfate group.[1] For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[8] For routine experimental work, keeping samples on ice and minimizing exposure to ambient temperatures is advisable.

Purification and Analysis

Q4: What are the common methods for purifying this compound?

A4: Column chromatography is a standard method for purification. Sephadex LH-20 is effective for separating flavonoids from other plant constituents.[9] For higher purity, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (e.g., with a C18 column), is the method of choice.[9][10]

Q5: I am seeing peak tailing or overlapping peaks during HPLC analysis. How can I resolve this?

A5: Peak tailing for flavonoids can occur due to the dissociation of hydroxyl groups.[11] Adding a small amount of acid (e.g., 0.1-0.5% formic acid or acetic acid) to the mobile phase can suppress this dissociation and lead to sharper, more symmetrical peaks.[9][11] If peaks are overlapping, optimizing the gradient elution program (the ratio of aqueous and organic solvents over time) is necessary to improve separation.[12]

Experimental Workflow for this compound Analysis

Experimental_Workflow start Plant Material / Sample extraction Extraction (e.g., 70% Ethanol, UAE) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration purification Purification (e.g., Sephadex LH-20 Column) concentration->purification hplc HPLC-UV Analysis (C18 Column, ~350 nm) purification->hplc quantification Quantification (vs. Standard Curve) hplc->quantification end Final Concentration Data quantification->end

Caption: General experimental workflow for the extraction and analysis of this compound.

Key Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Sample Preparation: Dry the plant material and grind it into a fine powder.

  • Solvent Preparation: Prepare the extraction solvent, for example, 70% methanol in water with 0.1% formic acid.

  • Extraction:

    • Add 1 gram of the powdered sample to 20 mL of the extraction solvent in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Recovery:

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with fresh solvent to maximize recovery.

    • Pool the supernatants.

  • Concentration: Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator.

  • Storage: Store the dried crude extract at -20°C until further purification.

Protocol 2: HPLC Quantification of this compound

This protocol is based on a typical reversed-phase HPLC method.

  • Instrumentation: An HPLC system with a UV/VIS detector and a C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: 0.5% Formic acid in water.[9]

    • Solvent B: Acetonitrile.[9]

  • Gradient Program:

    • 0–30 min: Linear gradient from 20% to 80% B.

    • 30–35 min: Linear gradient from 80% to 100% B.

    • 35–40 min: Linear gradient from 100% to 20% B.

    • 40–50 min: Hold at 20% B.[9]

  • Flow Rate: 0.6 mL/min.[9]

  • Detection: Set the UV detector to 350 nm, which is a common wavelength for detecting flavonoids.[9]

  • Quantification:

    • Prepare a series of standard solutions of pure this compound of known concentrations.

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample extract.

    • Determine the concentration in the sample by comparing its peak area to the calibration curve.

Signaling Pathway

This compound has been shown to inhibit melanin synthesis by interfering with the CREB/MITF signaling pathway, which ultimately leads to a decrease in the expression of tyrosinase (TYR), a key enzyme in melanogenesis.[9][13][14]

Melanin_Inhibition_Pathway stimulus α-MSH / Forskolin (Stimulus) creb CREB stimulus->creb Activates pcreb p-CREB (Active) creb->pcreb Phosphorylation mitf MITF Gene Expression pcreb->mitf Promotes tyr Tyrosinase (TYR) Gene Expression mitf->tyr Promotes melanin Melanin Synthesis tyr->melanin lut7s This compound lut7s->pcreb Inhibits Phosphorylation

Caption: Inhibitory effect of this compound on the CREB/MITF-mediated melanin synthesis pathway.[9]

References

Luteolin 7-Sulfate in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Luteolin 7-Sulfate in cell culture experiments. This guide aims to provide practical solutions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q2: How should I store the this compound stock solution?

A2: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. However, the optimal concentration may vary depending on the cell line, so it is recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.

Q4: I observed a precipitate in my cell culture medium after adding the this compound working solution. What should I do?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous cell culture medium is a common issue with poorly soluble compounds. Please refer to the detailed troubleshooting guide below to address this problem.

Troubleshooting Guide: Precipitation in Cell Culture Media

Precipitation of this compound in your cell culture medium can significantly impact your experimental results by altering the effective concentration of the compound. The following steps can help you troubleshoot and prevent this issue.

Root Cause Analysis
  • High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous cell culture medium.

  • Improper Dilution Technique: Rapidly adding the DMSO stock to the medium can cause the compound to crash out of solution.

  • Temperature Shock: A significant temperature difference between the stock solution and the cell culture medium can reduce solubility.

  • Media Components: Components in the serum or media supplements may interact with this compound, leading to precipitation.

Solutions and Recommendations
  • Optimize Stock Solution Concentration: Prepare a higher concentration DMSO stock solution to minimize the volume added to the cell culture medium.

  • Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock solution in a smaller volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.

  • Pre-warming of Media: Ensure both the cell culture medium and the this compound working solution are at 37°C before mixing.[1]

  • Increase Serum Concentration (if applicable): For some compounds, the presence of serum proteins can help to maintain solubility. If your experimental design allows, consider a slight increase in the serum percentage.

  • Sonication: If precipitation persists, brief sonication of the final working solution in an ultrasonic water bath may help to redissolve the compound.[1] However, be cautious as this may generate heat and potentially affect the compound's stability.

Data Presentation

Table 1: this compound Stock Solution Preparation

PropertyRecommendationReference
Solvent Dimethyl Sulfoxide (DMSO)[1]
Storage Temperature -20°C (short-term) or -80°C (long-term)[1]
Storage Duration Up to 1 month at -20°C, up to 6 months at -80°C[1]

Table 2: Troubleshooting Summary for Precipitation Issues

IssuePossible CauseRecommended Action
Precipitate forms immediately Exceeding solubility limit, improper mixing.Lower the final concentration, use a step-wise dilution method, pre-warm the media.
Precipitate forms over time Compound instability, interaction with media.Prepare fresh working solutions for each experiment, reduce incubation time if possible, check for media component interactions.
Crystals observed in the well Evaporation of media, high concentration.Ensure proper humidification in the incubator, use a lower final concentration of the compound.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.[1] d. Aliquot the stock solution into single-use sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of Working Solution and Treatment of Cells
  • Materials: this compound stock solution, pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, sterile tubes.

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. In a sterile tube, prepare an intermediate dilution by adding the required volume of the stock solution to a small volume of pre-warmed serum-free medium. Mix gently by pipetting or brief vortexing. c. Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium to achieve the desired final concentration. d. Mix the final working solution thoroughly but gently. e. Remove the existing medium from your cultured cells and replace it with the medium containing the this compound working solution. f. Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution and Cell Treatment start This compound Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex/Warm to 37°C dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution intermediate Prepare intermediate dilution in serum-free media thaw->intermediate final_dilution Add to final volume of complete media intermediate->final_dilution treat_cells Treat cells final_dilution->treat_cells vehicle Prepare vehicle control final_dilution->vehicle

Caption: Experimental workflow for preparing and using this compound in cell culture.

troubleshooting_flowchart action_node action_node end_node end_node start Precipitation Observed? check_conc Is final concentration high? start->check_conc check_dilution Was dilution rapid? check_conc->check_dilution No lower_conc Lower final concentration check_conc->lower_conc Yes check_temp Were solutions at different temperatures? check_dilution->check_temp No step_dilute Use step-wise dilution check_dilution->step_dilute Yes check_media Is precipitation media-dependent? check_temp->check_media No prewarm Pre-warm media to 37°C check_temp->prewarm Yes test_media Test in different media/serum conc. check_media->test_media Yes success Problem Solved check_media->success No lower_conc->success step_dilute->success prewarm->success test_media->success

Caption: Troubleshooting flowchart for this compound precipitation in cell culture.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_creb CREB Pathway Luteolin Luteolin & Metabolites (e.g., this compound) PI3K PI3K Luteolin->PI3K inhibits ERK ERK1/2 Luteolin->ERK inhibits JNK JNK Luteolin->JNK modulates p38 p38 Luteolin->p38 modulates CREB CREB Luteolin->CREB inhibits phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase

Caption: Simplified overview of signaling pathways modulated by Luteolin and its derivatives.

References

Technical Support Center: Luteolin 7-Sulfate Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Luteolin 7-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance ionization efficiency and obtain high-quality data.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound in a question-and-answer format.

Question: I am observing a very low signal or no signal at all for this compound. What are the potential causes and solutions?

Answer:

Low signal intensity is a frequent challenge in mass spectrometry.[1] Several factors could be contributing to this issue:

  • Incorrect Ionization Mode: this compound, like other sulfated flavonoids, is best analyzed in negative ion mode due to the presence of the negatively charged sulfate group.[2][3][4] Ensure your mass spectrometer is operating in the negative ion detection mode.

  • Suboptimal Ionization Source: Electrospray Ionization (ESI) is generally the preferred ionization technique for moderately polar compounds like flavonoids.[5][6] Atmospheric Pressure Chemical Ionization (APCI) might be less efficient for this class of molecules.[5]

  • Sample Concentration: The concentration of your sample might be too low for detection or, conversely, too high, leading to ion suppression.[1] Consider preparing a dilution series to find the optimal concentration range.

  • In-source Fragmentation: this compound can be susceptible to fragmentation within the ion source, especially at higher voltages. This can lead to a diminished signal for the precursor ion. A characteristic in-source fragmentation is the neutral loss of the sulfate group (SO₃), which has a mass of 80 Da.[2][3][4][7]

  • Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of this compound, a phenomenon known as ion suppression.[1]

Solutions to Improve Signal Intensity:

ParameterRecommendationRationale
Ionization Mode Negative Ion ModeThe sulfate group is readily deprotonated, forming a negative ion.[2][3][4]
Ionization Source Electrospray Ionization (ESI)ESI is well-suited for polar to moderately polar analytes like flavonoids.[5][6]
Fragmentor Voltage Optimize to a lower valueHigh fragmentor voltages can induce in-source fragmentation, reducing the abundance of the precursor ion.[8]
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)These techniques can help remove interfering matrix components that cause ion suppression.[1]
Mobile Phase Additives Experiment with low concentrations of weak acids (e.g., 0.1% formic acid) or bases (e.g., ammonium hydroxide)Additives can influence the charge state of the analyte and improve ionization efficiency.

Question: My mass accuracy is poor, and I'm not confident in the identification of this compound. How can I improve this?

Answer:

Accurate mass measurement is crucial for the confident identification of compounds.[1] If you are experiencing poor mass accuracy, consider the following:

  • Mass Calibration: The mass spectrometer needs to be calibrated regularly with an appropriate standard. An incorrect or outdated calibration is a common source of mass errors.[1]

  • Instrument Stability: Ensure the mass spectrometer has had adequate time to stabilize and that the laboratory environment (temperature and humidity) is stable.

  • Sufficient Signal Intensity: A weak signal can lead to inaccurate mass determination. Address any signal intensity issues first.

Troubleshooting Steps for Mass Accuracy:

  • Perform a fresh mass calibration using the manufacturer's recommended procedure and standards.

  • Verify the calibration by analyzing a known compound with a mass close to that of this compound (m/z 365.0124 for [M-H]⁻).

  • Optimize MS parameters to ensure sufficient ion statistics for accurate mass measurement.

Question: I am observing peak tailing or splitting in my chromatogram for this compound. What could be the cause?

Answer:

Poor peak shape can compromise quantification and resolution.[9] The common causes include:

  • Column Contamination: Buildup of contaminants on the column can lead to peak distortion.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting or splitting.[9]

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

  • Column Void: A void at the head of the column can cause peak splitting.[9]

Solutions for Improving Peak Shape:

IssueRecommended Action
Column Contamination Flush the column with a strong solvent or replace it if necessary.
Solvent Mismatch Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.
Secondary Interactions Adjust the mobile phase pH or use a different column chemistry.
Column Void Replace the column.

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z for this compound in negative ion mode ESI-MS?

In negative ion mode, you should look for the deprotonated molecule, [M-H]⁻. The exact mass of this compound (C₁₅H₁₀O₉S) is 366.0045 Da. Therefore, the expected m/z for the [M-H]⁻ ion is 365.0124 .

Q2: What are the characteristic fragmentation patterns for this compound in MS/MS?

The most characteristic fragmentation is the neutral loss of the sulfate group (SO₃), which corresponds to a loss of 80 Da.[2][3][4][7] This results in a fragment ion corresponding to the deprotonated Luteolin aglycone at m/z 285.0402.[10]

Q3: Should I use ESI or APCI for the analysis of this compound?

Electrospray Ionization (ESI) is generally more suitable for the analysis of flavonoids and other moderately polar compounds.[5] APCI is typically used for less polar compounds.[11] For this compound, ESI in negative ion mode is the recommended starting point.

Q4: How can I confirm that the peak I am seeing is indeed this compound and not an isomer?

While mass spectrometry can provide the elemental composition, chromatographic separation is necessary to distinguish between isomers. If you suspect the presence of isomers, you may need to:

  • Optimize your liquid chromatography method to improve separation.

  • Compare the retention time and MS/MS fragmentation pattern with a certified reference standard of this compound.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a common choice.[3][4]

    • Mobile Phase A: Water with 0.1% formic acid.[2][3][4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a minute, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI).[6]

    • Polarity: Negative.[2][3][4]

    • Capillary Voltage: 3000-4000 V.[12]

    • Gas Temperature: 300-350 °C.[12]

    • Gas Flow: 8-12 L/min.[12]

    • Nebulizer Pressure: 30-45 psi.[12]

    • MS Scan Mode: Full scan from m/z 100-500 to identify the precursor ion.

    • MS/MS Mode: Product ion scan of m/z 365.01 to observe fragmentation, with collision energy optimized to produce the desired fragments (e.g., 10-30 eV).

Visualizations

cluster_workflow Troubleshooting Workflow for Low Signal Intensity start Low/No Signal for This compound check_mode Check Ionization Mode (Should be Negative) start->check_mode check_source Verify Ionization Source (ESI Recommended) check_mode->check_source Correct good_signal Signal Improved check_mode->good_signal Incorrect, Corrected optimize_voltage Optimize Fragmentor/ Cone Voltage check_source->optimize_voltage Correct check_source->good_signal Incorrect, Corrected sample_prep Improve Sample Cleanup (SPE/LLE) optimize_voltage->sample_prep Issue Persists optimize_voltage->good_signal Issue Resolved dilution Prepare Sample Dilution Series sample_prep->dilution Issue Persists sample_prep->good_signal Issue Resolved dilution->good_signal Issue Resolved

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

cluster_fragmentation MS/MS Fragmentation Pathway of this compound parent This compound [M-H]⁻ m/z 365.01 loss Neutral Loss of SO₃ (-80 Da) parent->loss fragment Luteolin [M-H-SO₃]⁻ m/z 285.04 loss->fragment

Caption: Characteristic MS/MS fragmentation of this compound.

References

Technical Support Center: Luteolin 7-Sulfate Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for extracting Luteolin 7-sulfate from tissues. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound from tissue samples.

Question/Issue Answer/Solution
1. Low Yield of this compound Potential Causes: * Inadequate Cell Lysis: The solvent may not be effectively disrupting the tissue and cellular membranes to release the analyte. * Suboptimal Solvent Choice: this compound is a polar compound, and the extraction solvent may not have the appropriate polarity for efficient solubilization. * Degradation of Analyte: Sulfated flavonoids can be unstable, particularly in acidic conditions, leading to hydrolysis of the sulfate group.[1] * Insufficient Solvent-to-Tissue Ratio: An inadequate volume of solvent may lead to incomplete extraction. Solutions: * Enhance Homogenization: Employ mechanical disruption (e.g., bead beating, rotor-stator homogenizer) in addition to solvent extraction. * Optimize Solvent System: Use a polar solvent system such as a mixture of methanol and water (e.g., 70-80% methanol).[2] The addition of a small amount of weak acid (e.g., 0.1% formic acid) can improve the extraction of some flavonoids, but care must be taken to avoid hydrolysis of the sulfate group.[1] * Control Temperature: Perform extraction at lower temperatures (e.g., 4°C) to minimize degradation.[3] * Increase Solvent Volume: Ensure a sufficient solvent-to-tissue ratio (e.g., 10:1 v/w).
2. High Variability in Results Potential Causes: * Inconsistent Homogenization: Differences in the degree of tissue disruption between samples can lead to variable extraction efficiency. * Sample Degradation: this compound may degrade if samples are not processed or stored correctly. * Incomplete Solvent Evaporation/Reconstitution: Inconsistent drying of the extract or redissolving in the mobile phase can introduce variability. Solutions: * Standardize Homogenization Protocol: Use a consistent method and duration for tissue homogenization for all samples. * Proper Sample Handling: Process fresh tissues immediately or flash-freeze in liquid nitrogen and store at -80°C.[4] Keep samples on ice during the extraction process. * Careful Solvent Handling: Use a gentle stream of nitrogen for solvent evaporation and ensure the extract is fully redissolved before analysis.
3. Co-elution of Interfering Compounds in LC-MS Analysis Potential Causes: * Complex Tissue Matrix: Tissues contain numerous endogenous compounds that can interfere with the detection of this compound. * Suboptimal Chromatographic Separation: The LC method may not be adequately resolving this compound from other matrix components. Solutions: * Incorporate a Sample Cleanup Step: Utilize Solid-Phase Extraction (SPE) to remove interfering substances. A C18 sorbent can be effective for retaining flavonoids while allowing more polar impurities to be washed away.[5][6] * Optimize LC Method: Adjust the mobile phase gradient, column chemistry (e.g., C18), and flow rate to improve the separation of the analyte of interest.[7]
4. Difficulty in Quantifying Both Free and Conjugated this compound Potential Causes: * Inefficient Enzymatic Hydrolysis: Incomplete cleavage of glucuronide or other conjugates by β-glucuronidase/sulfatase will lead to an underestimation of the total this compound concentration. Solutions: * Optimize Hydrolysis Conditions: Ensure the correct pH (typically around 5.0), temperature (37°C), and incubation time for the enzymatic reaction.[8][9] The use of a crude enzyme preparation from Helix pomatia, which contains both β-glucuronidase and sulfatase activity, can be effective.[9] * Enzyme Purity: Be aware that some enzyme preparations may contain contaminating phytoestrogens. It is advisable to run an enzyme blank to correct for any background levels.[9]
5. Suspected Analyte Instability Potential Causes: * Hydrolysis in Acidic Conditions: The sulfate ester bond of this compound is susceptible to hydrolysis in strong acidic environments.[1] * Light and Temperature Degradation: Like many flavonoids, this compound may be sensitive to light and elevated temperatures. Solutions: * Maintain Neutral or Slightly Acidic pH: Avoid strong acids during extraction and sample processing. Use of a weak acid like formic acid in the mobile phase for LC-MS is generally acceptable. * Protect from Light and Heat: Store stock solutions and extracts at -20°C or -80°C and protect from light.[3]

Quantitative Data on Extraction Methods

The selection of an appropriate extraction method is critical for achieving high recovery of this compound. Below is a summary of commonly employed techniques and their typical performance parameters for flavonoid extraction. Note that the optimal method will be tissue-dependent.

Extraction Method Solvent System Temperature Time Typical Recovery (%) Advantages Disadvantages
Ultrasound-Assisted Extraction (UAE) 70% Methanol in Water40-50°C20-30 min85-95Rapid, efficient, reduced solvent consumption.[2]Can cause degradation of thermolabile compounds if not properly controlled.[10]
Solid-Liquid Extraction (Maceration with Agitation) 80% Ethanol in WaterRoom Temperature12-24 h70-85Simple, requires minimal specialized equipment.[11]Time-consuming, may result in lower extraction efficiency.[12]
Pressurized Liquid Extraction (PLE) Methanol/Water (75:25, v/v)100-125°C10-15 min>90High extraction efficiency, low solvent usage, automated.[10]Requires specialized equipment, high temperatures may degrade some compounds.
Solid-Phase Extraction (SPE) - for cleanup C18 SorbentN/AN/A80-95 (analyte recovery)Effective for removing interfering matrix components.[5]Adds an extra step to the workflow.

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissue

This protocol provides a general method for the extraction of this compound from soft tissues such as liver, kidney, or lung.

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Extraction Solvent: 80% Methanol in HPLC-grade water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (bead beater or rotor-stator)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • LC-MS grade solvents for final analysis

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of tissue. If frozen, thaw on ice.

  • Homogenization: Place the tissue in a 2 mL tube with homogenization beads and 1 mL of cold PBS. Homogenize until the tissue is completely disrupted.

  • Protein Precipitation and Extraction: Add 1 mL of cold 80% methanol to the homogenate. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture at -20°C for 2 hours to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS analysis.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Enzymatic Hydrolysis for Total this compound Quantification

To measure the total amount of this compound (both free and conjugated forms), an enzymatic hydrolysis step is required.

Materials:

  • Tissue extract (from Protocol 1, before the evaporation step)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • LC-MS grade solvents

Procedure:

  • Initial Extraction: Follow steps 1-6 of Protocol 1.

  • Solvent Evaporation: Evaporate the methanol from the supernatant under a stream of nitrogen.

  • pH Adjustment: Add sodium acetate buffer (pH 5.0) to the remaining aqueous extract.

  • Enzymatic Reaction: Add β-glucuronidase/sulfatase (e.g., 1000 units) to the extract.

  • Incubation: Incubate the mixture at 37°C for 2-4 hours (optimization may be required).[9]

  • Reaction Termination and Extraction: Stop the reaction by adding a sufficient volume of cold methanol to precipitate the enzyme. Vortex and centrifuge.

  • Cleanup: The resulting supernatant can be further purified using Solid-Phase Extraction (SPE) if necessary, or directly evaporated and reconstituted for LC-MS/MS analysis as described in Protocol 1.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_extraction Tissue Extraction cluster_hydrolysis Optional: Enzymatic Hydrolysis cluster_cleanup Sample Cleanup & Analysis tissue Tissue Sample (100 mg) homogenize Homogenize in PBS tissue->homogenize extract Add 80% Methanol (Protein Precipitation) homogenize->extract incubate Incubate at -20°C extract->incubate centrifuge1 Centrifuge (14,000 x g) incubate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 evap_meoh Evaporate Methanol supernatant1->evap_meoh evaporate2 Evaporate to Dryness supernatant1->evaporate2 Direct Analysis add_buffer Add Acetate Buffer (pH 5) evap_meoh->add_buffer add_enzyme Add β-glucuronidase/sulfatase add_buffer->add_enzyme incubate_enzyme Incubate at 37°C add_enzyme->incubate_enzyme stop_reaction Stop Reaction (add Methanol) incubate_enzyme->stop_reaction stop_reaction->evaporate2 reconstitute Reconstitute in Mobile Phase evaporate2->reconstitute centrifuge2 Centrifuge (14,000 x g) reconstitute->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Caption: Workflow for the extraction and analysis of this compound from tissue samples.

Signaling Pathway: this compound and Melanin Synthesis Inhibition

This compound has been shown to inhibit melanin synthesis by interfering with the CREB/MITF signaling pathway.[1][13][14]

forskolin Forskolin ac Adenylate Cyclase forskolin->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb p_creb p-CREB creb->p_creb Phosphorylation mitf MITF p_creb->mitf tyr_gene Tyrosinase Gene mitf->tyr_gene Transcription tyrosinase Tyrosinase tyr_gene->tyrosinase Translation melanin Melanin Synthesis tyrosinase->melanin l7s This compound l7s->p_creb Inhibits

Caption: Inhibition of the CREB/MITF signaling pathway by this compound, leading to reduced melanin synthesis.

Signaling Pathway: Luteolin and Anti-inflammatory Effects

Luteolin, the parent compound of this compound, exerts anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and JAK/STAT.[15][16][17]

lps LPS tlr4 TLR4 lps->tlr4 nfkb_path NF-κB Pathway tlr4->nfkb_path cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_path->cytokines jak_stat_path JAK/STAT Pathway cytokines->jak_stat_path inflammation Inflammation cytokines->inflammation jak_stat_path->inflammation luteolin Luteolin luteolin->nfkb_path Inhibits luteolin->jak_stat_path Inhibits

Caption: Luteolin's inhibitory action on the NF-κB and JAK/STAT inflammatory signaling pathways.

References

Avoiding degradation of Luteolin 7-sulfate during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Luteolin 7-sulfate during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, providing explanations and actionable solutions.

Q1: I am seeing lower than expected concentrations of this compound in my plasma samples. What could be the cause?

A1: Lower than expected concentrations are often due to degradation of this compound during sample handling and preparation. The primary causes of degradation are enzymatic activity, improper pH, exposure to high temperatures, and photodegradation.

Q2: How can I prevent enzymatic degradation of this compound in plasma samples?

A2: Plasma contains sulfatase enzymes that can cleave the sulfate group from this compound, converting it to Luteolin. To prevent this, it is crucial to inhibit these enzymes immediately upon sample collection.

  • pH Adjustment: Adjusting the sample pH to 11 or higher can effectively inhibit arylsulfatase activity.[1] However, ensure that the high pH does not affect the stability of other analytes of interest.

  • Immediate Freezing: If pH adjustment is not feasible, samples should be frozen immediately at -80°C after collection and kept frozen until analysis.

  • Inhibitors: While specific inhibitors for sample stabilization are not commonly documented in routine protocols, compounds like sodium chlorate are known to inhibit sulfatase activity and could be explored.[2]

Q3: What is the optimal pH for storing and processing samples containing this compound?

A3: The sulfate-ester bond of this compound is susceptible to hydrolysis under acidic conditions.[3] Therefore, strongly acidic conditions (pH < 3) should be avoided as they can lead to the cleavage of the sulfate group, even though such conditions might also inhibit enzymatic activity.[1] For short-term storage and processing, maintaining a neutral to slightly alkaline pH is recommended. For long-term storage, a pH of 11 is suggested to inhibit sulfatase activity.[1]

Q4: Can temperature affect the stability of this compound?

Q5: Is this compound sensitive to light?

A5: Yes, flavonoids can be degraded by exposure to light, particularly UV radiation.[4] All sample collection, processing, and storage steps should be performed in a light-protected environment. Use amber-colored tubes and vials, and cover sample racks with aluminum foil. Stock solutions of this compound should be stored protected from light.[5]

Q6: What are the best solvents for extracting and dissolving this compound?

A6: this compound is soluble in dimethyl sulfoxide (DMSO).[6] For extraction from biological matrices like plasma, protein precipitation with organic solvents such as methanol or acetonitrile is a common and effective method.[7][8] Acidification of the extraction solvent with a weak acid like formic acid (0.1-1.0%) can improve the recovery of some flavonoids, but strong acids should be avoided due to the risk of hydrolysis.

Experimental Protocols

This section provides a detailed methodology for the extraction of this compound from human plasma, designed to minimize degradation.

Protocol: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

1. Sample Collection and Handling:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • To inhibit enzymatic activity, immediately after collection, adjust the plasma pH to approximately 11 by adding a small volume of a suitable base (e.g., ammonium hydroxide). Note: This step should be validated to ensure it does not interfere with the analysis.

  • Alternatively, if pH adjustment is not possible, process the blood to obtain plasma within 30 minutes of collection, keeping the sample on ice throughout.

  • Centrifuge the blood at 1,500 x g for 10 minutes at 4°C.

  • Transfer the plasma to a clean, light-protected polypropylene tube.

  • Immediately freeze the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

2. Sample Preparation (Protein Precipitation):

  • Thaw the frozen plasma samples on ice in a light-protected environment.

  • Vortex the thawed plasma sample to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard. The organic solvent should be stored at -20°C prior to use.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean, light-protected tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes key stability and storage recommendations for this compound based on available data for the compound and related flavonoids.

ParameterConditionRecommendationRationale
pH Sample Processing & StorageMaintain neutral to slightly alkaline pH. For long-term storage, pH 11 is recommended.Avoids acid hydrolysis of the sulfate group and inhibits sulfatase activity.[1]
Temperature Sample ProcessingKeep samples on ice or at 4°C.Minimizes thermal degradation.
Short-term Storage-20°C (up to 1 month).[5][6]Prevents degradation.
Long-term Storage-80°C (up to 6 months).[5][6]Ensures long-term stability.
Light All StagesProtect from light using amber vials and by working in a dimly lit environment.[5]Prevents photodegradation.
Enzymatic Activity Sample CollectionAdjust pH to >11 or immediately freeze at -80°C.[1]Inhibits sulfatase enzymes present in plasma.
Solvents Stock SolutionsDMSO.[6]Good solubility.
ExtractionAcetonitrile or Methanol.Efficient protein precipitation and extraction.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Troubleshooting Logic for this compound Degradation cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions low_concentration Low this compound Concentration enzymatic Enzymatic Degradation (Sulfatases) low_concentration->enzymatic Is the sample biological? ph Inappropriate pH (Acid Hydrolysis) low_concentration->ph Was the sample acidified? temperature High Temperature low_concentration->temperature Was the sample exposed to heat? light Light Exposure low_concentration->light Was the sample exposed to light? inhibit_enzymes Inhibit Enzymes: - Adjust pH to >11 - Immediate Freezing (-80°C) enzymatic->inhibit_enzymes control_ph Control pH: - Avoid strong acids (pH < 3) - Use neutral/alkaline conditions ph->control_ph control_temp Control Temperature: - Process on ice - Store at -20°C/-80°C temperature->control_temp protect_light Protect from Light: - Use amber vials - Work in low light light->protect_light

Caption: Troubleshooting workflow for identifying and mitigating this compound degradation.

G Recommended Sample Preparation Workflow for this compound cluster_0 Sample Collection & Stabilization cluster_1 Extraction cluster_2 Analysis collect_blood 1. Collect Blood (EDTA) stabilize 2. Stabilize Immediately (pH > 11 or Freeze at -80°C) collect_blood->stabilize centrifuge_plasma 3. Centrifuge at 4°C stabilize->centrifuge_plasma store_plasma 4. Store Plasma at -80°C centrifuge_plasma->store_plasma thaw 5. Thaw on Ice (Protected from Light) store_plasma->thaw precipitate 6. Protein Precipitation (Ice-cold Acetonitrile/Methanol) thaw->precipitate centrifuge_extract 7. Centrifuge at 4°C precipitate->centrifuge_extract dry 8. Evaporate Supernatant (N2, <30°C) centrifuge_extract->dry reconstitute 9. Reconstitute in Mobile Phase dry->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Optimization of Luteolin 7-Sulfate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Luteolin 7-sulfate in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for this compound in in vivo studies?

Currently, there is a lack of published in vivo studies that have established a definitive dosage for this compound. However, research on a closely related compound, Luteolin 7,3'-disulfate (DSL), provides a valuable starting point for dose-finding studies. In preclinical models, orally administered DSL has been investigated across a range of doses depending on the therapeutic area. For its antidiabetic properties, doses as low as 0.1 to 0.5 mg/kg have been utilized. In the context of oncology, a dosage of 10 mg/kg has been explored, while for antiviral applications, a higher range of 12.5 to 25 mg/kg has been tested.

Given that this compound is a monosulfated form, its pharmacokinetic profile and potency may differ from the disulfated analogue. Therefore, it is crucial to conduct initial dose-response studies to determine the optimal dosage for your specific animal model and disease indication. A suggested approach is to start with a dose range informed by the Luteolin 7,3'-disulfate data and perform a dose-escalation study to identify a safe and efficacious dose.

Q2: What is the known signaling pathway for this compound?

In vitro studies have elucidated a key signaling pathway for this compound in the context of melanogenesis. This compound has been shown to inhibit the phosphorylation of the cAMP-responsive element-binding protein (CREB). This, in turn, downregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. The reduction in MITF leads to decreased expression of tyrosinase (TYR), a critical enzyme in the melanin synthesis pathway. The overall effect is a reduction in melanin production.

Luteolin7Sulfate_Pathway L7S This compound CREB p-CREB L7S->CREB inhibits MITF MITF CREB->MITF activates TYR Tyrosinase MITF->TYR activates Melanin Melanin Synthesis TYR->Melanin catalyzes

Figure 1: Signaling pathway of this compound in inhibiting melanin synthesis.

Q3: How should I prepare and administer this compound for in vivo studies?

Due to the increased water solubility of sulfated flavonoids compared to their parent aglycones, this compound is expected to be more readily soluble in aqueous vehicles. For oral administration, a common vehicle is a solution of 0.5% to 1% carboxymethylcellulose (CMC) in sterile water or saline. For intravenous administration, sterile saline or phosphate-buffered saline (PBS) can be suitable vehicles. It is always recommended to assess the solubility and stability of this compound in your chosen vehicle before starting in vivo experiments.

Q4: What are the expected pharmacokinetic properties of this compound?

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Poor solubility of this compound in the chosen vehicle. The concentration may be too high for the selected vehicle, or the vehicle may not be optimal.- Try gentle heating and sonication to aid dissolution. - Consider adjusting the pH of the vehicle. - Test alternative aqueous vehicles, such as a solution containing a small percentage of a co-solvent like DMSO or PEG 300 (ensure co-solvent is safe for your animal model and administration route).
High variability in experimental results between animals. Inconsistent administration technique, differences in animal health or fasting state, or instability of the compound in the vehicle.- Ensure all personnel are thoroughly trained and consistent in the administration procedure (e.g., oral gavage). - Standardize animal housing conditions, diet, and fasting period before administration. - Prepare fresh solutions of this compound for each experiment to avoid degradation.
No observable effect at the initial doses tested. The administered dose may be too low, or the bioavailability in your model might be lower than expected.- Perform a dose-escalation study to test higher concentrations. - Conduct a pilot pharmacokinetic study to determine the plasma and tissue concentrations of this compound. - Consider a different route of administration (e.g., intravenous) to bypass first-pass metabolism if oral administration is not effective.
Signs of toxicity in animals at higher doses. The compound may have a narrow therapeutic window, or the vehicle could be causing adverse effects.- Immediately reduce the dosage or cease administration if severe toxicity is observed. - Conduct a formal toxicology study to determine the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL). - Run a vehicle-only control group to rule out any vehicle-related toxicity.

Data Presentation

Table 1: In Vivo Dosages of Luteolin 7,3'-disulfate (DSL) in Preclinical Models

Animal Model Indication Dosage Administration Route Observed Effects
MiceDiabetes0.1 - 0.5 mg/kgOralReduction in blood glucose levels
MiceCancer10 mg/kgOralAntitumor activity
MiceViral Infection12.5 - 25 mg/kgOralIncreased survival rate

Note: This data is for Luteolin 7,3'-disulfate and should be used as a reference for designing dose-finding studies for this compound.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Fast the animals for 4-6 hours before administration to ensure gastric emptying, but ensure free access to water.

  • Dosage Formulation: Prepare the this compound solution in the chosen vehicle (e.g., 0.5% CMC in sterile saline) at the desired concentration. Ensure the solution is homogenous.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse. Gently insert the needle into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.

  • Administration: Slowly administer the calculated volume of the this compound solution. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Protocol 2: Intravenous (Tail Vein) Injection in Rats
  • Animal Preparation: Acclimatize rats to the experimental conditions. No fasting is typically required for intravenous injections.

  • Dosage Formulation: Prepare the this compound solution in sterile saline or PBS. Ensure the solution is sterile and free of particulates.

  • Restraint and Vein Dilation: Place the rat in a suitable restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G), insert the needle into one of the lateral tail veins.

  • Administration: Slowly inject the calculated volume of the this compound solution. The maximum recommended bolus injection volume for rats is 5 mL/kg.

  • Post-Administration Monitoring: After injection, apply gentle pressure to the injection site to prevent bleeding. Return the rat to its cage and monitor for any adverse effects.

InVivo_Workflow cluster_0 Phase 1: Dose-Finding and Safety cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Studies DoseRange Select Initial Dose Range (based on related compounds) MTD Maximum Tolerated Dose (MTD) Study DoseRange->MTD NOAEL No-Observed-Adverse-Effect-Level (NOAEL) Study MTD->NOAEL SingleDosePK Single-Dose Pharmacokinetic Study NOAEL->SingleDosePK Inform Dose Selection MultipleDosePK Multiple-Dose Pharmacokinetic Study SingleDosePK->MultipleDosePK Bioavailability Bioavailability Assessment SingleDosePK->Bioavailability DoseResponse Dose-Response Efficacy Study Bioavailability->DoseResponse Inform Dosing Regimen ChronicDosing Chronic Dosing Efficacy Study DoseResponse->ChronicDosing Mechanism Mechanism of Action Studies ChronicDosing->Mechanism

Figure 2: General experimental workflow for in vivo studies of this compound.

Validation & Comparative

A Comparative Guide to the Quantification of Luteolin 7-Sulfate: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques for the quantification of Luteolin 7-sulfate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound, a sulfated flavonoid, has garnered interest for its potential therapeutic properties. As research into this and other sulfated flavonoids progresses, robust and reliable quantification methods are essential for pharmacokinetic studies, quality control of herbal preparations, and various biomedical research applications. This guide offers an objective comparison of HPLC-UV and LC-MS/MS methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Method Comparison at a Glance

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information and can distinguish between isobaric compounds.
Sensitivity Lower; typically in the µg/mL to ng/mL range.Higher; capable of detecting compounds in the pg/mL to fg/mL range.
Linearity Good, but over a narrower concentration range.Excellent, typically over several orders of magnitude.
Accuracy Generally good, but can be affected by matrix effects.High, with the use of internal standards to compensate for matrix effects.
Precision Good, with Relative Standard Deviations (RSD) typically <15%.Excellent, with RSDs often <5%.
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.
Throughput Can be high, with relatively simple sample preparation.Can be high, especially with modern autosamplers, but may require more extensive sample preparation.

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of flavonoids, including luteolin and its derivatives, using HPLC-UV and LC-MS/MS. While specific data for this compound is limited, the presented data from closely related compounds provides a strong indication of the expected performance of each method.

Table 1: HPLC-UV Method Validation Data for Flavonoid Quantification

ParameterTypical Value
Linearity (R²)> 0.999[1][2]
Limit of Detection (LOD)0.11 - 3.62 µg/mL[2][3]
Limit of Quantification (LOQ)0.35 - 10.96 µg/mL[2][3]
Accuracy (Recovery %)95.49% - 109.26%[3]
Precision (RSD %)< 5.40%[1][2]

Table 2: LC-MS/MS Method Validation Data for Flavonoid Quantification

ParameterTypical Value
Linearity (R²)> 0.9995
Limit of Detection (LOD)0.4 - 0.7 pg/mL
Limit of Quantification (LOQ)1.2 - 3.5 pg/mL
Accuracy (Recovery %)92.4% - 101.3%[4]
Precision (RSD %)< 6.0%[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Quantification Protocol

This protocol is based on established methods for the analysis of luteolin and its glycosides.

1. Sample Preparation:

  • Extraction: Extract the sample (e.g., plant material, plasma) with a suitable solvent such as methanol or ethanol. Sonication or vortexing can be used to improve extraction efficiency.

  • Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm, which is near the maximum absorbance for luteolin and its derivatives.[3]

  • Column Temperature: 30°C.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

LC-MS/MS Quantification Protocol

This protocol is designed for high-sensitivity and high-selectivity analysis.

1. Sample Preparation:

  • Follow the same extraction and purification steps as for the HPLC-UV method. The use of an internal standard is highly recommended to improve accuracy and precision.

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Spectrometry: Triple quadrupole (QqQ) mass spectrometer.

  • MRM Transitions: For this compound, the precursor ion ([M-H]⁻) is m/z 365. The product ion is typically m/z 285, corresponding to the loss of the sulfate group (SO₃).

3. Calibration:

  • Prepare a series of standard solutions of this compound with the internal standard at a fixed concentration.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been created using the DOT language.

cluster_sample_prep Sample Preparation cluster_hplcuv HPLC-UV Analysis Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Filtration 0.22 µm Filtration Purification->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV UV Detection (350 nm) HPLC->UV Data Data Acquisition & Quantification UV->Data

Caption: Experimental workflow for HPLC-UV quantification.

cluster_sample_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis Sample Biological Sample IS Internal Standard Spiking Sample->IS Extraction Solvent Extraction IS->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Filtration 0.22 µm Filtration Purification->Filtration LC LC Separation (C18 Column) Filtration->LC ESI Electrospray Ionization (-) LC->ESI MSMS Tandem MS (MRM: 365 -> 285) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for LC-MS/MS quantification.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two methods will largely depend on the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for routine analysis and quality control where high sensitivity is not the primary concern. Its simplicity and lower operational costs make it an attractive option for many laboratories.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring trace-level detection, such as in pharmacokinetic studies or when dealing with complex biological matrices. The ability to confirm the identity of the analyte based on its mass fragmentation pattern provides a higher degree of confidence in the results.

By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data in their studies of this compound and other related compounds.

References

A Comparative Analysis of Luteolin 7-Sulfate and its Aglycone, Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of Luteolin 7-sulfate and its aglycone, luteolin. The information presented herein is intended to assist researchers and professionals in drug development in understanding the pharmacological similarities and differences between these two compounds. The data is compiled from various studies and presented in a structured format for ease of comparison.

Introduction

Luteolin is a naturally occurring flavone found in a wide variety of plants and is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. In vivo, luteolin is often metabolized into conjugated forms, such as sulfates and glucuronides. This compound is one such metabolite. Understanding the biological activities of these metabolites is crucial as they are the forms that often circulate in the body and may be responsible for the observed therapeutic effects. This guide focuses on a direct comparison of this compound and its parent compound, luteolin, where data is available. Due to the limited number of direct comparative studies on this compound, data from a closely related compound, Luteolin 7,3'-disulfate, is also included to provide a broader perspective on the effects of sulfation. This will be clearly indicated in the data tables.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the biological activities of luteolin and its sulfated derivatives.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundAssayCell Line/ModelConcentration/DoseInhibition/EffectSource
LuteolinCarrageenan-induced paw edemaMice-3.68 ± 0.2% inhibition[1]
Luteolin 7,3'-disulfateCarrageenan-induced paw edemaMice-12.75 ± 0.01% inhibition[1]

Table 2: Comparison of Antioxidant Activity

CompoundAssayMetricResultSource
LuteolinLinoleic acid peroxidationInhibitionLess effective than Luteolin 7,3'-disulfate[1]
Luteolin 7,3'-disulfateLinoleic acid peroxidationInhibitionMore effective than Luteolin[1]

Table 3: Comparison of Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 ValueSource
LuteolinB16-F10 (Murine Melanoma)More cytotoxic than this compound[2]
This compoundB16-F10 (Murine Melanoma)Less cytotoxic than Luteolin[2]
LuteolinEhrlich solid tumor (in vivo)Moderate antitumor activity[1]
Luteolin 7,3'-disulfateEhrlich solid tumor (in vivo)Moderate antitumor activity[1]

Table 4: Comparison of Other Biological Activities

CompoundActivityCell Line/ModelMetricResultSource
LuteolinMelanin SynthesisB16-F10 CellsInhibitionLess potent inhibitor than this compound[2][3]
This compoundMelanin SynthesisB16-F10 CellsInhibitionMore potent inhibitor than Luteolin[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Luteolin or this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of the compounds.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow. The degree of discoloration is proportional to the scavenging activity.

Procedure:

  • Sample Preparation: Prepare different concentrations of Luteolin and this compound in methanol.

  • Reaction Mixture: Add 100 µL of the sample solution to 900 µL of a freshly prepared methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from the plot of scavenging activity against the concentration of the compound.

Anti-inflammatory Assay (Nitric Oxide Production Assay)

Objective: To assess the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Nitric oxide is a key inflammatory mediator. Its production by inducible nitric oxide synthase (iNOS) in macrophages can be stimulated by LPS. The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of Luteolin or this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by Luteolin and this compound, as well as a general workflow for their comparative analysis.

experimental_workflow cluster_preparation Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Luteolin Luteolin (Aglycone) AntiInflammatory Anti-inflammatory (NO Production) Luteolin->AntiInflammatory Antioxidant Antioxidant (DPPH Assay) Luteolin->Antioxidant Anticancer Anticancer (MTT Assay) Luteolin->Anticancer LuteolinSulfate This compound LuteolinSulfate->AntiInflammatory LuteolinSulfate->Antioxidant LuteolinSulfate->Anticancer IC50 IC50 Calculation AntiInflammatory->IC50 Antioxidant->IC50 Anticancer->IC50 Pathway Signaling Pathway Analysis IC50->Pathway

Figure 1. General experimental workflow for comparing the biological activities of Luteolin and this compound.

luteolin_pathway cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects Luteolin Luteolin NFkB NF-κB Luteolin->NFkB inhibits MAPK MAPKs Luteolin->MAPK inhibits STAT3 STAT3 Luteolin->STAT3 inhibits PI3K_Akt PI3K/Akt Pathway Luteolin->PI3K_Akt inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines STAT3->Cytokines Apoptosis Apoptosis PI3K_Akt->Apoptosis induces CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle induces

Figure 2. Simplified signaling pathways modulated by Luteolin, leading to its anti-inflammatory and anticancer effects.

luteolin_sulfate_pathway cluster_melanin Melanin Synthesis Inhibition LuteolinSulfate This compound CREB CREB LuteolinSulfate->CREB inhibits phosphorylation MITF MITF CREB->MITF activates Tyrosinase Tyrosinase MITF->Tyrosinase activates expression Melanin Melanin Tyrosinase->Melanin produces

Figure 3. Signaling pathway for melanin synthesis inhibition by this compound.

Discussion

The available data suggests that sulfation of luteolin can modulate its biological activity. In the case of Luteolin 7,3'-disulfate, anti-inflammatory and antioxidant activities appear to be enhanced compared to the aglycone.[1] Conversely, for this compound, cytotoxicity is reduced compared to luteolin, while its ability to inhibit melanin synthesis is more potent.[2][3]

The difference in activity between the sulfated forms and the aglycone can be attributed to several factors, including altered polarity, which affects cell membrane permeability and interaction with molecular targets. The addition of a sulfate group increases the water solubility of the molecule, which can impact its bioavailability and distribution in vivo.

The signaling pathways modulated by luteolin are well-documented and involve key regulators of inflammation and cancer, such as NF-κB, MAPKs, and the PI3K/Akt pathway. The known mechanism for this compound involves the inhibition of the CREB/MITF pathway, leading to reduced tyrosinase expression and subsequent inhibition of melanin synthesis.[4] Further research is needed to fully elucidate the effects of this compound on other signaling pathways.

Conclusion

This comparison guide highlights the current understanding of the biological effects of this compound relative to its aglycone, luteolin. While direct comparative data for this compound across a broad range of activities is still emerging, the available evidence suggests that sulfation significantly influences its pharmacological profile. The provided data and experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of luteolin and its metabolites. Further studies are warranted to conduct more direct and comprehensive comparisons of this compound and luteolin to fully understand their respective roles in health and disease.

References

Comparative analysis of different luteolin conjugates

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Luteolin Conjugates for Enhanced Therapeutic Efficacy

Luteolin, a naturally occurring flavonoid found in a variety of plants, has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2] However, the therapeutic application of luteolin is significantly hampered by its poor water solubility, low bioavailability, and short biological half-life.[1][3] To overcome these limitations, researchers have developed various luteolin conjugates to enhance its physicochemical properties and biological efficacy.

This guide provides a comparative analysis of different classes of luteolin conjugates, including glycosides, acyl esters, metal complexes, and nanoformulations. We present a summary of their performance based on experimental data, detailed methodologies for key experiments, and visual diagrams of relevant biological pathways and workflows.

Comparative Performance of Luteolin Conjugates

The conjugation of luteolin with different chemical moieties significantly alters its properties. While some modifications enhance solubility and antioxidant capacity, others may improve anti-inflammatory or anticancer potency.

Luteolin Glycosides

Glycosylation, the attachment of sugar moieties, is a common natural modification of flavonoids. Luteolin glycosides, such as luteolin-7-O-glucoside (LUT-7G), orientin, and homoorientin, are often more water-soluble than the parent aglycone. However, their biological activity can vary. Some studies suggest that the aglycone (luteolin) has stronger anti-inflammatory and antioxidant effects than its glycoside forms, as the crucial 3',4'-dihydroxy structure in the B ring is essential for radical scavenging.[4][5][6] Conversely, other studies have shown that specific glycosides like orientin exhibit potent anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 signaling pathways.[7] The addition of a sugar group can increase polarity, which in some cases enhances antioxidant activity and inhibits lipid peroxidation.[4]

Luteolin Esters (Acyl Derivatives)

Acylation involves introducing acyl groups (like acetyl, propionyl, or butyryl) to the hydroxyl groups of luteolin. This structural modification is intended to improve solubility and bioavailability.[8][9] By modifying the phenolic hydroxyl groups, these derivatives can exhibit altered biological activities, with studies exploring their potential as anti-inflammatory and antioxidant agents.[8][9]

Luteolin Metal Complexes

Chelating luteolin with metal ions (e.g., rare earth metals, vanadium) is another strategy to enhance its therapeutic potential.[10][11] These complexes have shown significant biological activity. For instance, an oxidovanadium(IV)-luteolin complex demonstrated higher cytotoxicity against MDAMB231 breast cancer cells than luteolin alone.[11] Similarly, rare earth metal complexes of luteolin have shown significant anti-inflammatory effects in animal models.[11]

Luteolin Nanoformulations

Encapsulating luteolin into nanoscale drug delivery systems represents a physical conjugation approach to overcome its limitations.[1][3] Various nanoformulations, including polymeric micelles, nanoparticles, and nanovesicles, have been developed.[1][12][13] These systems significantly enhance luteolin's solubility, protect it from degradation, and can improve its cellular uptake and bioavailability.[3][14] For example, encapsulating luteolin in nanospheres conjugated with HER-2 antibodies led to increased cellular uptake and suppression of breast cancer cell proliferation.[3]

Data Presentation: Comparative Biological Activity

The following tables summarize quantitative data on the performance of luteolin and its conjugates from various studies.

Table 1: Comparative Antioxidant Activity

Compound Assay IC50 Value (µM) Source
Luteolin DPPH Radical Scavenging 20.2 [5]
Luteolin 7-O-β-glucoside DPPH Radical Scavenging 21.2 [5]
Luteolin 3'-O-β-glucoside DPPH Radical Scavenging > 100 [5]
Luteolin 4'-O-β-glucoside DPPH Radical Scavenging > 100 [5]
Luteolin 7,3'-di-O-β-glucoside DPPH Radical Scavenging > 100 [5]

| Luteolin 7,4'-di-O-β-glucoside | DPPH Radical Scavenging | > 100 |[5] |

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: Comparative Anticancer Activity (Cell Viability)

Compound Cell Line Assay IC50 Value (µM) Source
Oxidovanadium(IV)-Luteolin MDAMB231 (Breast Cancer) Viability 17 [11]
Luteolin MDAMB231 (Breast Cancer) Viability > 17 [11]
Oxidovanadium(IV)-Luteolin A549 (Lung Cancer) Viability ~60 [11]

| Luteolin | A549 (Lung Cancer) | Viability | ~60 |[11] |

Note: A lower IC50 value indicates higher cytotoxicity.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducible evaluation of luteolin conjugates.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Test compounds (Luteolin and its conjugates) dissolved in a suitable solvent (e.g., methanol, DMSO)

  • Trolox or Ascorbic Acid (as a positive control)

  • Methanol

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Add 20 µL of each diluted sample to the wells of a 96-well plate.

  • Add 180 µL of the 0.1 mM DPPH solution to each well.

  • Prepare a control well containing 20 µL of methanol and 180 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measure the absorbance of the mixture at 517 nm using a microplate reader.[15]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] × 100[15]

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[16][17]

  • Cells in culture (e.g., cancer cell lines)

  • 96-well tissue culture plate

  • Culture medium (serum-free for incubation step)[16][17]

  • Solubilization solution (e.g., SDS-HCl, DMSO)[18]

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[18]

  • Incubate the cells for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the luteolin conjugates and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium to each well.[16]

  • Add 10-20 µL of the MTT stock solution to each well for a final concentration of approximately 0.5 mg/mL.[19]

  • Incubate the plate at 37°C in a CO₂ incubator for 3-4 hours.[18] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[16]

  • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[17] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz help to visualize complex processes and relationships.

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) for cell adherence start->incubate1 treat Treat cells with Luteolin Conjugates incubate1->treat incubate2 Incubate for desired exposure time (e.g., 48h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate (3-4h) for Formazan formation add_mtt->incubate3 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate3->add_solubilizer measure Measure Absorbance at ~570 nm add_solubilizer->measure end Calculate Cell Viability (%) measure->end

MTT Assay Workflow for determining cell viability.

Antioxidant_Assay_Workflow start Prepare serial dilutions of Luteolin Conjugates plate Add diluted sample to 96-well plate start->plate add_radical Add DPPH or ABTS radical solution plate->add_radical incubate Incubate in dark at room temperature (30 min) add_radical->incubate measure Measure Absorbance (517 nm for DPPH) incubate->measure end Calculate % Radical Scavenging Activity measure->end

General workflow for DPPH/ABTS antioxidant assays.

Anti_Inflammatory_Pathway cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Transcription Factor Activation cluster_3 Gene Expression LPS LPS NFkB_pathway IKK Activation LPS->NFkB_pathway STAT3_pathway JAK Activation LPS->STAT3_pathway MAPK_pathway MAPK Activation LPS->MAPK_pathway NFkB NF-κB Nuclear Translocation NFkB_pathway->NFkB STAT3 STAT3 Phosphorylation & Dimerization STAT3_pathway->STAT3 AP1 AP-1 Activation MAPK_pathway->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 STAT3->Cytokines STAT3->iNOS_COX2 AP1->Cytokines AP1->iNOS_COX2 Luteolin Luteolin & Conjugates Luteolin->NFkB_pathway inhibits Luteolin->STAT3_pathway inhibits Luteolin->MAPK_pathway inhibits

Key anti-inflammatory pathways modulated by Luteolin.

References

Reproducibility of Luteolin 7-Sulfate Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for Luteolin 7-sulfate, a sulfated flavonoid, to assess the reproducibility of its reported biological activities. The primary focus is on its anti-melanogenic, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details experimental protocols, and presents signaling pathways and workflows to aid in the critical evaluation of current research.

Anti-Melanogenic Effects

The majority of research on the anti-melanogenic properties of this compound stems from a key study that investigated its effects on B16-F10 murine melanoma cells and primary human epidermal melanocytes (HEMs). While this study provides a comprehensive analysis, the reproducibility of these findings is yet to be widely corroborated by independent research groups.

Comparison of Experimental Data

The primary study by Lee et al. (2019) demonstrates that this compound is more potent in inhibiting melanin synthesis than arbutin, a commonly used skin-lightening agent.[1] It also exhibits lower cytotoxicity compared to its parent compound, luteolin.[1]

Cell LineTreatmentConcentrationMelanin Content (% of Control)Viability (% of Control)Reference
B16-F10α-MSH (Control)0.1 µM100%100%[1]
B16-F10This compound + α-MSH3 µM~75%>95%[1]
B16-F10This compound + α-MSH10 µM~50%>95%[1]
B16-F10This compound + α-MSH30 µM~30%>95%[1]
B16-F10Arbutin + α-MSH100 µM~80%100%[1]
B16-F10Arbutin + α-MSH300 µM~60%100%[1]
B16-F10Arbutin + α-MSH1000 µM~40%100%[1]
B16-F10Luteolin30 µMNot specified~60%[1]
ParameterThis compoundLuteolinArbutinReference
Tyrosinase Inhibition Higher than luteolinLower than this compoundLower than this compound[1]
Cytotoxicity in B16-F10 LowerHigherNot cytotoxic at tested concentrations[1]
Experimental Protocols

Cell Culture and Treatment:

  • Cell Lines: B16-F10 murine melanoma cells and primary human epidermal melanocytes (HEMs).

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells were pre-treated with varying concentrations of this compound, luteolin, or arbutin for 1 hour, followed by stimulation with α-melanocyte-stimulating hormone (α-MSH) or forskolin to induce melanogenesis.[1]

Melanin Content Assay:

  • Cells were lysed with 1N NaOH.

  • The absorbance of the lysate was measured at 405 nm using a spectrophotometer.

  • The melanin content was normalized to the total protein content of the cells.[1]

Tyrosinase Activity Assay:

  • Cells were lysed, and the protein concentration was determined.

  • The cell lysate was incubated with L-DOPA.

  • The formation of dopachrome was measured by reading the absorbance at 475 nm.[1]

Western Blot Analysis:

  • Proteins associated with melanogenesis, such as tyrosinase (TYR), microphthalmia-associated transcription factor (MITF), and phosphorylated cAMP-responsive element-binding protein (p-CREB), were analyzed.[1]

Signaling Pathway

The proposed mechanism of action for this compound in inhibiting melanin synthesis involves the downregulation of the cAMP/PKA/CREB/MITF signaling pathway.

G alpha_MSH α-MSH / Forskolin AC Adenylate Cyclase alpha_MSH->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Luteolin_7_Sulfate This compound Luteolin_7_Sulfate->AC Inhibition Luteolin_7_Sulfate->pCREB Inhibition Luteolin_7_Sulfate->MITF Inhibition Luteolin_7_Sulfate->Tyrosinase Inhibition

Caption: this compound inhibits melanogenesis.

Anti-Inflammatory and Antioxidant Effects

Direct experimental data on the anti-inflammatory and antioxidant properties of this compound is less abundant compared to its parent compound, luteolin. Most available studies focus on luteolin. While the sulfated form is expected to possess similar activities, direct comparative studies are needed for confirmation.

Comparison of Experimental Data (Luteolin)

The following table summarizes data for luteolin's anti-inflammatory and antioxidant activities.

AssayCell Line / ModelTreatmentEffectIC50 / Effective ConcentrationReference
Anti-inflammatory RAW 264.7LPSInhibition of NO, PGE2, TNF-α, IL-65-25 µM
Antioxidant (DPPH) Chemical Assay-Radical ScavengingIC50: 8.85 µg/mL[2]
Antioxidant (NO Scavenging) Chemical Assay-Radical ScavengingIC50: 9.43 µg/mL[2]
Experimental Protocols (Luteolin)

Anti-inflammatory Assay (RAW 264.7 cells):

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS.

  • Treatment: Cells are pre-treated with luteolin for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Analysis: The production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6) in the culture supernatant is measured using Griess reagent and ELISA kits, respectively.

Antioxidant Assays (DPPH and NO Scavenging):

  • DPPH Assay: The ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is measured spectrophotometrically by the decrease in absorbance at 517 nm.[2]

  • Nitric Oxide (NO) Scavenging Assay: The scavenging of NO is determined by measuring the inhibition of nitrite formation from a sodium nitroprusside solution.[2]

Experimental Workflow

The general workflow for assessing the anti-inflammatory and antioxidant properties of a compound like this compound is as follows:

G Start Compound Preparation (this compound) AntiInflammatory Anti-inflammatory Assays Start->AntiInflammatory Antioxidant Antioxidant Assays Start->Antioxidant CellCulture Cell Culture (e.g., RAW 264.7) AntiInflammatory->CellCulture DPPH_Assay DPPH Radical Scavenging Assay Antioxidant->DPPH_Assay NO_Assay NO Radical Scavenging Assay Antioxidant->NO_Assay LPS_Stimulation LPS Stimulation CellCulture->LPS_Stimulation Mediator_Analysis Analysis of Inflammatory Mediators (NO, Cytokines) LPS_Stimulation->Mediator_Analysis Data_Analysis Data Analysis and IC50 Calculation Mediator_Analysis->Data_Analysis DPPH_Assay->Data_Analysis NO_Assay->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: Workflow for bioactivity screening.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of melanogenesis, with a well-defined mechanism of action in the studied cell lines. However, the reproducibility of these findings is currently limited by the lack of independent corroborating studies. Future research should aim to replicate the key anti-melanogenic experiments in different laboratories and under varied conditions to firmly establish the reliability of the results.

Furthermore, there is a significant gap in the literature regarding the direct anti-inflammatory and antioxidant properties of this compound. Comparative studies against its parent compound, luteolin, are crucial to understand the impact of sulfation on these activities. Such studies would provide a more complete picture of the therapeutic potential of this compound and guide future drug development efforts.

References

Luteolin 7-Sulfate: A Comparative Analysis of its Bioactivity Against Other Sulfated Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DATELINE: Shanghai – In the landscape of flavonoid research, sulfated forms are gaining increasing attention for their unique biological activities and pharmacokinetic profiles. This guide provides a comprehensive comparison of Luteolin 7-sulfate against other sulfated flavonoids, supported by experimental data from various in vitro and in vivo assays. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the performance of this compound.

Key Performance Areas: A Comparative Overview

This compound and its sulfated counterparts have been evaluated across a spectrum of biological assays, revealing distinct activity profiles. The following sections summarize their comparative performance in key therapeutic areas.

Anti-inflammatory Activity

In a comparative study, Luteolin 7,3'-disulfate (DSL) demonstrated significantly higher anti-inflammatory effects than its parent compound, luteolin. When tested in a mouse carrageenan-induced edema model, DSL was found to be more than three times as effective as luteolin and about 1.5 times more potent than rosmarinic acid.[1]

Antioxidant Capacity

The antioxidant potential of sulfated flavonoids varies, with the position and degree of sulfation playing a crucial role. In an assay measuring the inhibition of linoleic acid peroxidation, the efficacy of several compounds was ranked as follows: Rosmarinic acid > Dihydroquercetin > Luteolin 7,3'-disulfate (DSL) > Luteolin > Trolox.[1] Conversely, some studies have shown that sulfation can diminish antioxidant activity. For instance, quercetin 3'-sulphate and quercetin 3,3'-disulphate exhibited reduced activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay compared to the non-sulfated quercetin.[2][3] However, other sulfated flavonoids like quercetin 3-sulphate and isorhamnetin 3,7-disulphate have demonstrated greater antioxidant activity than α-tocopherol.[2][3]

Enzyme Inhibition

A significant area of investigation for sulfated flavonoids is their ability to inhibit various enzymes, which is critical for their therapeutic effects.

  • Tyrosinase Inhibition: this compound has emerged as a potent inhibitor of human tyrosinase, a key enzyme in melanin synthesis. Its inhibitory action was found to be stronger than that of hispidulin 7-sulfate, as well as the non-sulfated forms, luteolin and hispidulin, and the well-known tyrosinase inhibitor, arbutin.[4][5] This potent inhibition is linked to its observed antimelanogenic properties.[6]

  • Xanthine Oxidase Inhibition: In the context of xanthine oxidase inhibition, chrysin-7-sulfate displayed a more pronounced inhibitory effect on the oxidation of 6-mercaptopurine compared to xanthine.[7] However, its inhibitory effect on xanthine oxidation was considerably weaker than that of its non-sulfated precursor, chrysin.[7]

  • Cyclooxygenase-2 (COX-2) Inhibition: Quercetin 3'-sulphate has been identified as a downregulator of COX-2 expression in human lymphocytes, with its effect being dose-dependent.[2]

Hepatoprotective Effects

Luteolin 7,3'-disulfate has shown superior protective effects on liver cells compared to luteolin. It was more effective in mitigating the hepatotoxic effects induced by carbon tetrachloride.[1]

Cytotoxicity Profile

An important consideration in drug development is the cytotoxic profile of a compound. This compound has been reported to exhibit lower cytotoxicity than its aglycone, luteolin, in both B16/F10 melanoma cells and human epidermal melanocytes.[4][6] A similar trend of reduced cytotoxicity upon sulfation has been observed for hispidulin 7-sulfate compared to hispidulin.[3]

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data from the cited studies, facilitating a direct comparison of this compound and other flavonoids.

Table 1: Anti-inflammatory Activity of Luteolin 7,3'-disulfate and Other Compounds

CompoundAnti-inflammatory Effect (Carrageenan-induced Edema Model)Reference
Luteolin 7,3'-disulfate (DSL) ~1.5 times more effective than Rosmarinic acid[1]
Luteolin> 3 times less effective than DSL[1]
Rosmarinic Acid-[1]
IndomethacinPositive Control (Highest Activity)[1]

Table 2: Antioxidant Activity (Inhibition of Linoleic Acid Peroxidation)

CompoundRelative EfficacyReference
Rosmarinic Acid1 (Most Effective)[1]
Dihydroquercetin2[1]
Luteolin 7,3'-disulfate (DSL) 3[1]
Luteolin4[1]
Trolox5 (Least Effective)[1]

Table 3: Human Tyrosinase Inhibition

CompoundInhibitory ActivityReference
This compound Strongest Inhibitor[4][5]
Hispidulin 7-sulfateWeaker than this compound[4][5]
LuteolinWeaker than this compound[4][5]
HispidulinWeaker than this compound[4][5]
ArbutinWeaker than this compound[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned.

Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)
  • Animal Model: Male ICR mice are typically used.

  • Groups: Animals are divided into control and treatment groups. A positive control group receiving a known anti-inflammatory drug (e.g., Indomethacin) is included.

  • Administration: Test compounds (e.g., Luteolin 7,3'-disulfate, Luteolin, Rosmarinic acid) are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.

  • Induction of Edema: One hour after administration of the test compounds, 1% carrageenan solution is injected into the subplantar region of the right hind paw of each mouse.

  • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Inhibition of Linoleic Acid Peroxidation (Antioxidant Assay)
  • Reaction Mixture: The reaction mixture typically contains linoleic acid, the test compound at various concentrations, and a catalyst for peroxidation (e.g., a solution of ferric chloride and ascorbic acid).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period.

  • Measurement of Peroxidation: The extent of linoleic acid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS). This is often done spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 532 nm).

  • Analysis: The percentage of inhibition of peroxidation is calculated by comparing the absorbance of the samples with and without the test compound. A known antioxidant like Trolox is often used as a positive control.

Human Tyrosinase Inhibition Assay
  • Enzyme and Substrate: The assay uses purified human tyrosinase and L-DOPA as the substrate.

  • Reaction Mixture: The reaction is carried out in a suitable buffer (e.g., phosphate buffer) and contains the enzyme, substrate, and the test inhibitor at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • Measurement of Activity: The formation of dopachrome from the oxidation of L-DOPA is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm).

  • Analysis: The inhibitory activity is determined by calculating the percentage of inhibition of the enzyme activity at different inhibitor concentrations. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined from the dose-response curve.

Visualizing the Science

To better understand the mechanisms and workflows discussed, the following diagrams have been generated.

Melanin_Synthesis_Inhibition cluster_pathway Melanogenesis Signaling Pathway cluster_inhibition Inhibition by this compound α-MSH α-MSH MC1R MC1R α-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase Gene Tyrosinase Gene MITF->Tyrosinase Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase Gene->Tyrosinase Expresses Melanin Melanin Tyrosinase->Melanin Catalyzes This compound This compound This compound->CREB Attenuates Phosphorylation This compound->Tyrosinase Direct Inhibition

Caption: Inhibition of the melanogenesis pathway by this compound.

Experimental_Workflow_Tyrosinase_Inhibition cluster_preparation Assay Preparation cluster_reaction Reaction cluster_measurement Data Acquisition cluster_analysis Data Analysis Enzyme Human Tyrosinase Mix Combine Enzyme, Substrate, Inhibitor, and Buffer Enzyme->Mix Substrate L-DOPA Substrate->Mix Inhibitors This compound & Other Flavonoids Inhibitors->Mix Buffer Phosphate Buffer Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Measure Spectrophotometric Measurement of Dopachrome (475 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Value Calculate->Determine

Caption: Workflow for the human tyrosinase inhibition assay.

References

Head-to-Head Comparison of Luteolin 7-Sulfate Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for accurate quantification, impurity profiling, and biological assays. This guide provides a head-to-head comparison of commercially available Luteolin 7-sulfate analytical standards based on supplier-provided data. This compound, a sulfated flavonoid, is noted for its biological activities, including the attenuation of melanin synthesis.[1][2][3]

Product Specification Comparison

The following table summarizes the key specifications of this compound analytical standards from various suppliers. This data is compiled from publicly available Certificates of Analysis and product datasheets.

Specification MedChemExpress GlpBio Chengdu Biopurify Biosynth
Catalog No. HY-N6901[4]GC20648 (Implied)BP2066[5]GCA85757[6]
CAS No. 56857-57-9[4]56857-57-9[2]56857-57-9[5]56857-57-9[6]
Molecular Formula C15H10O9S[4]C15H10O9S[2]C15H10O9S[5]C15H10O9S[6]
Molecular Weight 366.30[4]366.3[2]366.296[5]366.3[6]
Purity ≥95.0% (NMR)[4]>98.00%[2]95%~99% (HPLC-DAD or/and HPLC-ELSD)[5]Not explicitly stated
Appearance Light yellow to yellow (Solid)[4]Not specifiedNot specifiedNot specified
Identification Method ¹H NMR[4]Not specifiedMass, NMR[5]Not specified
Storage (Short-term) 4°C, protect from light[4]-20°C[2]Refrigerate or freeze[5]Not specified
Storage (Long-term) -80°C, 6 months; -20°C, 1 month (in solvent)[1][4]-80°C, 6 months; -20°C, 1 month (in solvent)[2]-20℃ (as aliquots in solution)[5]Not specified

Experimental Protocols

To ensure the quality and performance of a this compound analytical standard, a series of experiments should be conducted. Below are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol outlines a standard method for determining the purity of a this compound standard using HPLC with UV detection.

  • Instrumentation: HPLC system with a UV/Vis detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: 90% B

    • 35-36 min: 90% to 10% B

    • 36-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm and 350 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in DMSO to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to an appropriate concentration (e.g., 50 µg/mL).

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard dissolve Dissolve in DMSO start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate C18 Column Separation inject->separate detect UV Detection (254/350 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

HPLC Purity Assessment Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the identity of this compound by verifying its molecular weight.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Negative ESI

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Expected Result: A prominent peak at m/z 365.0 [M-H]⁻ corresponding to the deprotonated molecule of this compound.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR can be used to determine the absolute purity of the standard against a certified reference material.

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).

  • Solvent: DMSO-d₆

  • Procedure:

    • Accurately weigh the this compound standard and the internal standard.

    • Dissolve both in a precise volume of DMSO-d₆.

    • Acquire a ¹H NMR spectrum with appropriate relaxation delays (e.g., 5 times the longest T₁).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the standard and the internal standard.

Biological Activity Context: Signaling Pathway

This compound has been shown to inhibit melanin synthesis by downregulating the expression of tyrosinase (TYR), a key enzyme in melanogenesis. This is achieved through the inhibition of the cAMP-responsive element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling pathway.[1][2][3]

G Luteolin This compound CREB CREB Luteolin->CREB inhibits MITF MITF CREB->MITF activates TYR Tyrosinase Gene (TYR) MITF->TYR activates Melanin Melanin Synthesis TYR->Melanin leads to

References

Evaluating the Biological Effects of Luteolin 7-Sulfate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Luteolin 7-sulfate, a flavonoid isolated from marine plants such as Phyllospadix iwatensis, has garnered attention for its potential as an antimelanogenic agent.[1][2][3][4][5] Its mechanism of action involves the modulation of signaling pathways that regulate the expression of tyrosinase (TYR), a key enzyme in melanin synthesis.[1][2][3][4] The evaluation of this compound's efficacy, therefore, relies on measuring changes in the protein levels and phosphorylation status of components within these pathways.

Comparative Analysis of Experimental Data

The primary method to quantify the effects of this compound is through Western blotting. This technique allows for the detection and quantification of specific proteins in a sample. Studies have shown that this compound can attenuate the expression of key proteins involved in melanogenesis. The following table summarizes the observed effects of this compound on critical proteins in B16-F10 melanoma cells.

Target ProteinTreatment ConditionsObserved EffectReference
Tyrosinase (TYR)30 µM this compound + 10 µM forskolinAttenuated protein expression[2]
Microphthalmia-associated transcription factor (MITF)30 µM this compound + 10 µM forskolin (3h)Attenuated protein expression[2][6]
Phospho-CREB (Ser133)30 µM this compound + 10 µM forskolin (20-60 min)Attenuated phosphorylation[2][6]
Total CREB30 µM this compound + 10 µM forskolinNo significant change[2][6]

Experimental Protocols

A detailed understanding of the experimental setup is essential for reproducing and building upon these findings. Below are the standard protocols for cell culture, treatment, and Western blot analysis as described in the referenced studies.

Cell Culture and Treatment:

  • Cell Line: Murine melanoma B16-F10 cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pretreated with this compound at a specified concentration (e.g., 30 µM) for a designated time before stimulation with an agent like forskolin (e.g., 10 µM) to induce melanogenesis.

Western Blot Protocol:

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., TYR, MITF, phospho-CREB, CREB, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the Western blot workflow and the signaling pathway affected by this compound.

G cluster_workflow Western Blot Workflow for Evaluating this compound Effects A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-MITF, anti-pCREB) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: A diagram illustrating the key steps in the Western blot experimental workflow.

G cluster_pathway This compound's Effect on the Melanogenesis Signaling Pathway Forskolin Forskolin AC Adenylate Cyclase Forskolin->AC + cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB pCREB pCREB (Active) CREB->pCREB Phosphorylation MITF MITF Expression pCREB->MITF TYR Tyrosinase Expression MITF->TYR Melanin Melanin Synthesis TYR->Melanin Luteolin This compound Luteolin->pCREB -

Caption: A diagram of the signaling pathway inhibited by this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Luteolin 7-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Luteolin 7-sulfate, catering to researchers, scientists, and drug development professionals. The following procedural guidance is based on safety data sheets for structurally related flavonoid compounds and general chemical waste disposal protocols.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a fume hood.[1][2] Adherence to personal protective equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.[3]

  • Hand Protection: Chemical-impermeable gloves.[1]

  • Respiratory Protection: Use a particulate respirator if dust formation is likely.[3][4]

  • Body Protection: Wear a lab coat.

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[5]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist if irritation persists.[1][5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Hazard Summary for Structurally Related Compounds

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Fatal if swallowed.[6]H300[6]
Skin Irritation Causes skin irritation.[5][6]H315[5][6]
Eye Irritation Causes serious eye irritation.[5][6]H319[5][6]
Respiratory Irritation May cause respiratory irritation.[5][6]H335[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[1][3]

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a tightly fitting cap.[7][8]

    • If reusing a container, ensure the original label is completely defaced.[7]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[7]

    • Indicate the approximate quantity of the waste.

    • Include the date of waste generation.[7]

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9]

    • Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[3][8]

    • Secondary containment is recommended to prevent spills.[8]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10]

    • Provide all necessary information about the waste as requested by the EHS office.

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[7][11]

    • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.[7][11]

    • After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[10][11]

Accidental Release Measures

In the event of a spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[3][5]

    • Place the spilled material into a labeled hazardous waste container.[3][5]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

G A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (fume hood) A->B C Collect this compound waste in a designated container D Label container with 'Hazardous Waste' and contents C->D E Store container in a Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) for pickup G Is the original container empty? F->G G->C No H Triple-rinse container with a suitable solvent G->H Yes I Collect rinsate as hazardous waste H->I J Deface label and dispose of empty container I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Luteolin 7-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Luteolin 7-Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. The following procedural steps are based on best practices for handling powdered flavonoids and safety data for the closely related parent compound, Luteolin.

Pre-Handling Preparations and Engineering Controls

Before handling this compound, ensure that all necessary engineering controls are in place and personal protective equipment is readily available.

  • Ventilation: All weighing and solution preparation activities involving powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to ensure personal safety when handling this compound. The following table summarizes the required PPE, based on the potential hazards identified for the parent compound, Luteolin, which include being fatal if swallowed, causing skin and eye irritation, and potential respiratory irritation.[2][3]

PPE Category Specific Equipment Purpose
Hand Protection Nitrile or neoprene gloves (powder-free)To prevent skin contact and irritation.[1][4]
Body Protection Disposable gown or a clean laboratory coatTo protect clothing and skin from contamination.[1][4]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.[1][4]
Respiratory Protection A fit-tested N95 or higher-rated respiratorRecommended when handling the powder outside of a fume hood to prevent respiratory irritation.[4]
Step-by-Step Handling Protocol

Follow these steps for the safe handling and preparation of this compound solutions:

  • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Weighing: Carefully weigh the desired amount of this compound powder within the fume hood. Use a spatula to handle the powder and avoid generating dust.

  • Dissolving: To create a solution, slowly add the powder to the desired solvent in a suitable container. Cap the container and mix gently. For poorly soluble flavonoids, consider using mild surfactants or β-cyclodextrin as solubilizing agents.[1]

  • Storage: Store this compound in a cool, dry, and dark place. For long-term stability, storage at -20°C or -80°C is recommended, and stock solutions should be protected from light.[5]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Small Powder Spill:

    • Do not sweep.

    • Gently cover the spill with damp paper towels to avoid raising dust.

    • Wipe up the material, placing the used towels in a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][6]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to maintain a safe laboratory environment.

  • Waste this compound: Although this compound is not specifically listed as hazardous waste, it is prudent to handle it as such due to the toxicity of its parent compound. Dispose of waste powder and solutions in a designated, labeled hazardous waste container.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once clean, deface the label and dispose of the container in the regular trash.[7]

  • Contaminated Materials: Dispose of any materials used for spill cleanup (e.g., paper towels, gloves) in a sealed bag and place it in the hazardous waste container.

Always adhere to your institution's specific guidelines for chemical waste disposal.[8][9]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Engineering Controls Engineering Controls Don PPE Don PPE Engineering Controls->Don PPE Weigh Powder Weigh Powder Don PPE->Weigh Powder Proceed Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Store Compound Store Compound Prepare Solution->Store Compound Proceed Clean Workspace Clean Workspace Store Compound->Clean Workspace Dispose Waste Dispose Waste Clean Workspace->Dispose Waste Proceed Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.